4,6-Dichloro-2-(methylthio)pyrimidine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMLONIWOAGZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212197 | |
| Record name | 4,6-Dichloropyrimidine methyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-25-8 | |
| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6299-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6299-25-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloropyrimidine methyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloropyrimidine methyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q28U6BR6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4,6-dichloro-2-(methylthio)pyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties of 4,6-dichloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, possessing two reactive chlorine atoms and a methylthio group on a pyrimidine (B1678525) core, makes it a valuable building block for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and established synthetic protocols.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄Cl₂N₂S | [1][3][4][5][6] |
| Molecular Weight | 195.07 g/mol | [3][4][5][6][7] |
| Appearance | Off-white to Light yellow powder or crystals | [1][2][3] |
| Melting Point | 38 - 42 °C (100.4 - 107.6 °F) | [1][2][7][8][9] |
| Boiling Point | 135 - 136 °C at 14 mmHg | [1][2][7][8][9] |
| Flash Point | > 112 °C (> 233.6 °F) | [1][2][5] |
| Purity | >98.0% (GC) | [3] |
| CAS Number | 6299-25-8 | [1][3][4][5][6][7][8][9] |
Spectral Data
Detailed spectral information is crucial for the identification and characterization of this compound.
| Spectroscopy | Details |
| ¹H NMR | Data available from Aldrich Chemical Company, Inc.[4] |
| ¹³C NMR | Data available from Aldrich Chemical Company, Inc.[4] |
| Mass Spectrometry | Electron ionization mass spectrum data is available.[6] |
| Infrared (IR) Spectroscopy | FTIR (capillary cell: melt) and ATR-IR spectra are available.[4] |
Reactivity and Synthetic Applications
This compound serves as a key intermediate in the synthesis of various pyrimidine derivatives. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, while the methylthio group at the 2 position can be oxidized to a sulfone, which is also a good leaving group.
A notable reaction is the regioselective displacement of one chlorine atom. For instance, reaction with sodium ethoxide in ethanol (B145695) at room temperature exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[10] This selective reactivity allows for the sequential introduction of different functional groups.
The compound is also a precursor for more complex heterocyclic systems. For example, it can be used to synthesize 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) through a multi-step process involving nucleophilic displacement of the chlorine atoms, oxidation of the methylthio group, cyanation, and subsequent chlorination.[11]
Furthermore, it has been utilized in the synthesis of Kras modulators, highlighting its potential in cancer research.[12]
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rheniumshop.co.il [rheniumshop.co.il]
- 6. Pyrimidine, 4,6-dichloro-2-(methylthio)- [webbook.nist.gov]
- 7. This compound 98 6299-25-8 [sigmaaldrich.com]
- 8. This compound 98 6299-25-8 [sigmaaldrich.com]
- 9. This compound | 6299-25-8 [amp.chemicalbook.com]
- 10. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 4,6-dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dichloro-2-(methylthio)pyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, spectroscopic data, synthesis, and key reactions, including detailed experimental protocols.
Core Properties and Data
This compound is a versatile heterocyclic building block.[1] Its reactivity is centered around the two chlorine atoms and the methylthio group, allowing for a variety of chemical modifications.[2][3][4]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 6299-25-8 | [5][6][7][8][9][10] |
| Molecular Formula | C₅H₄Cl₂N₂S | [6][7] |
| Molecular Weight | 195.07 g/mol | [9] |
| Appearance | Off-white to light yellow powder or solid | [5][6] |
| Melting Point | 38-42 °C | [5][6][7][11] |
| Boiling Point | 135-136 °C at 14 mmHg | [5][6][7][11] |
| Flash Point | >110 °C (>230 °F) | [5][7] |
| Purity | >98% (GC) | |
| Storage Temperature | 0-10°C (Refrigerated) | [12] |
Spectroscopic Data
| Technique | Data Source / Description |
| ¹H NMR | Spectra available from Aldrich Chemical Company, Inc.[9] |
| ¹³C NMR | Spectra available from Aldrich Chemical Company, Inc.[9] |
| Mass Spectrometry | Data available in spectral databases.[9] |
| Infrared (IR) Spectroscopy | FTIR (capillary cell: melt and ATR-IR) and vapor phase IR spectra are available.[9] |
| UV Spectroscopy | Spectral data is available.[9] |
| Raman Spectroscopy | Spectral data is available.[9] |
Synthesis and Reactivity
This compound is a valuable intermediate due to the differential reactivity of its functional groups. The chlorine atoms can be displaced by nucleophiles, and the methylthio group can be oxidized to a sulfone, which is a good leaving group.[2][4]
Synthesis Workflow
The synthesis of this compound can be achieved from thiobarbituric acid.[2] A related synthesis of a nitro-derivative starts from diethyl malonate.[13]
Caption: Synthesis of this compound from thiobarbituric acid.
Key Chemical Transformations
This compound serves as a starting material for the synthesis of various substituted pyrimidines. A notable reaction pathway involves nucleophilic substitution of the chloro groups, oxidation of the thioether, and subsequent displacement of the resulting sulfone.[2]
Caption: Multi-step synthesis starting from this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine
This protocol describes the nucleophilic displacement of the chlorine atoms with benzyloxy groups.[2]
Reagents and Materials:
-
This compound
-
Benzyl alcohol
-
Sodium hydride (NaH)
Procedure:
-
To a solution of this compound, add benzyl alcohol and sodium hydride.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the residue to obtain 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine.
Oxidation to 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine
This procedure details the oxidation of the thioether to a sulfone.[2]
Reagents and Materials:
-
4,6-bis(benzyloxy)-2-(methylthio)pyrimidine
-
m-Chloroperbenzoic acid (m-CPBA, 77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium carbonate solution
-
Diethyl ether
Procedure:
-
Dissolve 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (1.00 mmol) in DCM (3 mL).
-
Cool the stirred mixture in an ice bath to approximately 0 °C.
-
Add m-CPBA (2.00 mmol) in one portion.
-
Protect the reaction with a CaCl₂ drying tube and stir at room temperature (ca. 20 °C) for 24 hours, or until complete consumption of the starting material as indicated by TLC.
-
Add diethyl ether (20 mL) and saturated sodium carbonate solution (10 mL).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an additional 10 mL of diethyl ether.
-
Combine the organic layers, dry, and concentrate to yield 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine.
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine
This protocol outlines the regioselective substitution of one chlorine atom.[3]
Reagents and Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium ethoxide (EtONa) solution (1 M in EtOH)
Procedure:
-
To a stirred mixture of this compound (50 mg, 0.256 mmol) in EtOH (1 mL) at approximately 20 °C, add a freshly prepared solution of EtONa (0.28 mL, 0.28 mmol, 1 M in EtOH) dropwise.
-
Protect the mixture with a CaCl₂ drying tube and stir at this temperature for 2 hours, monitoring for the complete consumption of the starting material by TLC.
-
Upon completion, proceed with standard work-up and purification to obtain 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.
Applications in Research and Development
This compound is a crucial starting material in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.
-
Oncology: It is used in the synthesis of Kras modulators for cancer research.[14]
-
Antiviral and Anticancer Agents: The aminopyrimidine scaffold, accessible from this intermediate, is a privileged structure in drug discovery, found in anti-HIV drugs and anticancer agents like Pazopanib.[4]
-
Agrochemicals: The pyrimidine (B1678525) core is a common feature in herbicides, and this compound serves as a key intermediate in their production.[15]
-
Organic Synthesis: It is a versatile scaffold for creating multifunctionalized pyrimidines through reactions like Suzuki-Miyaura coupling and nucleophilic substitutions.[3]
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][6] It may also cause respiratory irritation.[16]
Precautionary Statements:
-
Do not breathe dust/fume/gas/mist/vapors/spray.[5]
-
Wash skin thoroughly after handling.[5]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
Use only outdoors or in a well-ventilated area.[5]
-
Store in a locked up, well-ventilated place with the container tightly closed.[5]
First Aid Measures:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]
-
In all cases of exposure, seek immediate medical attention.[5][6]
References
- 1. 4,6-二氯-2-甲硫基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. 6299-25-8 | 7H66-5-X2 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. This compound | 6299-25-8 [chemicalbook.com]
- 9. This compound | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 4,6-二氯-2-甲硫基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | 6299-25-8 [sigmaaldrich.com]
- 13. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. nbinno.com [nbinno.com]
- 16. capotchem.cn [capotchem.cn]
Technical Guide: Spectral and Synthetic Overview of 4,6-dichloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dichloro-2-(methylthio)pyrimidine is a key heterocyclic intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its reactive chlorine atoms and versatile pyrimidine (B1678525) core make it a valuable building block for a diverse range of more complex molecules. This technical guide provides a concise overview of its spectral properties (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and a typical synthetic workflow. The information presented here is intended to support researchers in the identification, characterization, and application of this compound.
Spectroscopic Data
The following tables summarize the key spectral data for this compound. Due to the limited availability of public domain raw spectral data, expected spectral characteristics are provided based on the compound's structure and available database information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | Singlet | 1H | C5-H |
| ~2.6 | Singlet | 3H | S-CH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| ~173 | C2 (C-S) |
| ~162 | C4/C6 (C-Cl) |
| ~118 | C5 |
| ~15 | S-CH₃ |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented are estimations based on typical values for similar structures.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2930 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1540, ~1480 | Medium-Strong | C=C and C=N stretching vibrations (pyrimidine ring) |
| ~850 | Strong | C-Cl stretch |
| ~750 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry data reveals the characteristic isotopic pattern of a molecule containing two chlorine atoms.[1]
| m/z | Relative Intensity | Assignment |
| 194 | High | [M]⁺ (with ²³⁵Cl) |
| 196 | Moderate | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 198 | Low | [M+4]⁺ (with two ³⁷Cl) |
| 113 | Moderate | Fragment ion |
| 148 | Low | Fragment ion |
Note: The relative intensities are approximate and can vary based on the instrument and ionization method.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6-0.7 mL.
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable for data acquisition.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography: Inject the sample into the GC. A typical column would be a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation and peak shape.
-
Mass Spectrometry: As the compound elutes from the GC column, it is introduced into the mass spectrometer. Acquire mass spectra over a suitable m/z range (e.g., 50-300 amu).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns, including the isotopic distribution for chlorine-containing fragments.
Synthetic Workflow
This compound is a key intermediate in the synthesis of more complex pyrimidine derivatives. The following diagram illustrates a typical reaction pathway where it is used as a starting material.
Caption: Synthetic utility of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectral characteristics and synthetic applications of this compound. The presented data and protocols are intended to assist researchers in their work with this versatile chemical intermediate. For more detailed and specific applications, consulting the primary literature is recommended.
References
An In-depth Technical Guide to the Reactivity and Stability of 4,6-dichloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-dichloro-2-(methylthio)pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its trifunctional nature, possessing two reactive chlorine atoms and a modifiable methylthio group, makes it a valuable scaffold for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, with a focus on its application in the synthesis of bioactive compounds, particularly KRAS inhibitors. Detailed experimental protocols, quantitative data on reaction outcomes, and a discussion of the compound's stability profile are presented to aid researchers in its effective utilization.
Introduction
The pyrimidine (B1678525) nucleus is a cornerstone in the architecture of many biologically active molecules, including several approved drugs. The strategic placement of reactive functional groups on this scaffold allows for selective chemical modifications, enabling the exploration of vast chemical space in drug discovery programs. This compound has emerged as a key building block due to the differential reactivity of its chloro and methylthio substituents. The electron-withdrawing nature of the pyrimidine ring and the two chlorine atoms makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, these positions are amenable to palladium-catalyzed cross-coupling reactions, offering another avenue for carbon-carbon and carbon-heteroatom bond formation. The methylthio group at the C2 position can be oxidized to a sulfoxide (B87167) or sulfone, transforming it into a good leaving group for subsequent nucleophilic displacement. This guide will delve into the specifics of these transformations and the stability of this important synthetic intermediate.
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of its three functional groups: the two chlorine atoms at the C4 and C6 positions, and the methylthio group at the C2 position.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C4 and C6 positions are prone to displacement by a variety of nucleophiles. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5.
Alkoxides, such as sodium ethoxide, readily displace one of the chlorine atoms to yield the corresponding 4-alkoxy-6-chloro-2-(methylthio)pyrimidine. The reaction is typically regioselective, with mono-substitution being the major product under controlled conditions.
Table 1: Nucleophilic Substitution with Oxygen Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium Ethoxide | EtONa, EtOH, ~20 °C, 2 h | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [1] |
| Benzyl alcohol | NaH, Benzyl alcohol | 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine | 86 | [2] |
Amines are common nucleophiles in drug discovery, and their reaction with this compound provides access to a wide range of substituted aminopyrimidines. However, reactions with amines can sometimes lead to mixtures of mono- and di-substituted products, and the regioselectivity can be influenced by the nature of the amine and the reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of C-C bonds. These reactions typically involve the coupling of the chloropyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base. This methodology is crucial for the synthesis of aryl- and heteroaryl-substituted pyrimidines.
Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Substituted Dichloropyrimidines
| Pyrimidine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives | Good to Better | [3] |
Modification of the 2-(Methylthio) Group
The methylthio group at the C2 position offers further opportunities for functionalization. It can be oxidized to the corresponding sulfone, which is a better leaving group than chloride and can be displaced by nucleophiles. This sequential functionalization strategy is highly valuable in the synthesis of complex pyrimidine derivatives. For instance, after substitution at the C4 and C6 positions, the methylthio group can be oxidized using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to the methylsulfonyl group, which can then be displaced by nucleophiles such as cyanide.[2]
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses.
-
Hydrolytic Stability : Chloropyrimidines can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions, leading to the replacement of chlorine atoms with hydroxyl groups. However, under neutral conditions, this compound is relatively stable.
-
Photostability : As with many halogenated aromatic compounds, there is a potential for photodegradation upon exposure to UV light. It is recommended to store the compound in a light-protected environment. Standard photostability testing as outlined in ICH guideline Q1B can be performed to assess its photosensitivity and identify any potential degradation products.[4][5][6][7][8]
Role in Drug Development: Synthesis of KRAS Inhibitors
Mutations in the KRAS gene are prevalent in many cancers, making the KRAS protein a prime target for drug development. This compound has been utilized as a key intermediate in the synthesis of covalent inhibitors targeting the KRAS G12C mutant.[9][10][11][12][13]
The general synthetic strategy involves using the dichloropyrimidine core to build up a larger molecule that can bind to the target protein. The reactivity of the chloro and methylthio groups allows for the sequential addition of different chemical moieties to optimize binding affinity, selectivity, and pharmacokinetic properties.
Below is a conceptual workflow illustrating the use of this compound in a drug discovery cascade.
Caption: A simplified workflow for drug discovery utilizing this compound as a starting scaffold.
The KRAS protein is a key node in multiple signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of the KRAS signaling pathway, highlighting potential points of therapeutic intervention.
Caption: Overview of the KRAS signaling cascade and the point of intervention for KRAS G12C inhibitors.
Experimental Protocols
The following are representative experimental protocols for key transformations involving this compound.
Protocol for Nucleophilic Substitution with an Alkoxide
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine [1]
-
Prepare a fresh solution of sodium ethoxide (1.1 equivalents) in absolute ethanol (B145695).
-
To a stirred solution of this compound (1.0 equivalent) in ethanol at approximately 20 °C, add the sodium ethoxide solution dropwise.
-
Protect the reaction mixture with a CaCl₂ drying tube and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2 hours).
-
Upon completion, add dichloromethane (B109758) (DCM) to the reaction mixture, followed by a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with additional DCM.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product.
Protocol for Oxidation of the Methylthio Group
Synthesis of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine [2]
-
Dissolve 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (1.0 equivalent) in dichloromethane (DCM) and cool the mixture in an ice bath to approximately 0 °C.
-
Add m-chloroperbenzoic acid (m-CPBA, 2.0 equivalents) in one portion.
-
Protect the mixture with a CaCl₂ drying tube and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 24 hours).
-
Add diethyl ether and a saturated aqueous solution of Na₂CO₃ to the reaction mixture.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the sulfone product.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the substituted 4,6-dichloropyrimidine (B16783) (1.0 equivalent), the aryl/heteroaryl boronic acid (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[3]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the controlled and sequential introduction of various functional groups. While the compound exhibits reasonable stability, appropriate handling and storage conditions are necessary to ensure its integrity. The successful application of this intermediate in the synthesis of KRAS inhibitors underscores its importance for researchers and scientists in the pharmaceutical industry. This guide provides a foundational understanding of its chemistry, which can be leveraged for the design and synthesis of novel bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ikev.org [ikev.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]
- 10. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective synthesis of a KRAS <sup>G12C</sup> inhibitor with a quinoline-piperazine scaffold [ouci.dntb.gov.ua]
- 12. Covalent Guanosine Mimetic Inhibitors of G12C KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, synthesis, and optimization of 5-phenylisoxazole-based covalent inhibitors targeting G12C mutant KRAS for the treatment of cancer | Poster Board #607 - American Chemical Society [acs.digitellinc.com]
The Core of Potency: A Technical Guide to the Biological Activity of 4,6-dichloro-2-(methylthio)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast array of pyrimidine-based compounds, derivatives of 4,6-dichloro-2-(methylthio)pyrimidine have emerged as a versatile and potent class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer and antimicrobial properties. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate reproducible research. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying biological processes.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of various derivatives synthesized from the this compound core.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative | Target Cell Line | Assay | IC50 (µM) | Reference |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT | 1.629 | [1] |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT | 1.841 | [1] |
| Indazol-pyrimidine 4i | A549 (Lung Cancer) | MTT | 2.305 | [1] |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | MTT | 0.57 | [1] |
| Pyrido[2,3-d]pyrimidine 4 | HepG2 (Liver Cancer) | MTT | 1.13 | [1] |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast Cancer) | MTT | 1.31 | [1] |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 (Liver Cancer) | MTT | 0.99 | [1] |
| Pyrimidine derivative 2d | A549 (Lung Cancer) | MTT | <50 | [2] |
| Pyrimidine derivative 13 | SCLC (Small-cell lung cancer) | Cell Proliferation Assay | <0.200 | [3] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Derivative | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrimidine derivative 2 | S. aureus | - | [4] | |
| Pyrimidine derivative 5 | S. aureus | - | [4] | |
| Pyrimidine derivative 12 | S. aureus | - | [4] | |
| Pyrimidine derivative 10 | S. enterica | - | [4] | |
| Pyrimidine derivative 10 | P. aeruginosa | - | [4] | |
| Pyrimidine derivative 11 | A. niger | - | [4] | |
| Pyrimidine derivative 2 | E. coli | - | [4] | |
| Pyrimidine derivative 5 | E. coli | - | [4] | |
| Pyrimidine derivative 12 | E. coli | - | [4] | |
| Pyrimidine derivative 2 | B. subtilis | - | [4] | |
| Pyrimidine derivative 5 | B. subtilis | - | [4] | |
| Pyrimidine derivative 12 | B. subtilis | - | [4] | |
| Pyrimidine derivative 2 | C. albicans | - | [4] | |
| Pyrimidine derivative 5 | C. albicans | - | [4] | |
| Pyrimidine derivative 12 | C. albicans | - | [4] |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below. These protocols are intended to serve as a reference for researchers aiming to evaluate the biological activity of novel this compound derivatives.
Anticancer Activity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity [1][5][6]
This colorimetric assay is a widely used method to assess cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of culture medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for the desired exposure time (e.g., 48 or 72 hours).[1][3][6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
Solubilization: Aspirate the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the optical density (O.D.) at 560 nm or 570 nm using a microplate reader.[5] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to control wells. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.[5]
2. In Vitro Kinase Inhibition Assay [7][8]
This assay measures the ability of a compound to directly inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and the pyrimidine-based inhibitor at various concentrations.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[8] Radiometric assays utilize [γ-³²P]-ATP or [γ-³³P]-ATP to directly measure phosphate (B84403) incorporation into the substrate.[7] Luminescence-based assays quantify the amount of ATP remaining after the reaction.[7]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Detection:
-
Radiometric Assay: Stop the reaction and separate the phosphorylated substrate from the free radiolabeled ATP using methods like filter binding or gel electrophoresis. Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Luminescence-Based Assay: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP consumed. Measure the luminescence using a luminometer.
-
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.
Antimicrobial Activity Assays
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) [4][9][10]
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Materials: Use sterile 96-well microtiter plates and prepare serial dilutions of the pyrimidine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[4][9]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[9]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).[9]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
2. Disk Diffusion Assay [11]
This qualitative method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.
-
Plate Preparation: Prepare Mueller-Hinton Agar (B569324) (MHA) plates and uniformly spread a standardized inoculum of the test bacteria on the agar surface.[9]
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the pyrimidine derivative onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[9]
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrcps.com [ajrcps.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Versatile Scaffold: 4,6-dichloro-2-(methylthio)pyrimidine as a Cornerstone in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine (B1678525) core stands as a privileged scaffold, forming the foundation of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-2-(methylthio)pyrimidine has emerged as a particularly versatile and valuable starting material for the synthesis of potent and selective kinase inhibitors and other bioactive molecules. Its unique substitution pattern, featuring two reactive chlorine atoms and a modifiable methylthio group, provides medicinal chemists with a powerful handle to explore chemical space and develop novel drug candidates for a range of diseases, most notably cancer. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound in medicinal chemistry, with a focus on its role in the development of inhibitors for key oncogenic targets such as Aurora kinases and KRAS.
Synthesis and Reactivity
The synthetic accessibility of this compound contributes significantly to its widespread use. One common synthetic route begins with readily available starting materials like thiobarbituric acid.[1] Another established method involves a four-step sequence starting from diethyl malonate, proceeding through nitration, cyclization with thiourea, methylation, and finally chlorination to yield the desired product.[2]
The reactivity of this compound is characterized by the differential electrophilicity of its substituted positions. The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents. This reactivity is the cornerstone of its utility in building diverse molecular libraries. Furthermore, the methylthio group at the C2 position can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as a leaving group for further functionalization.[1]
A general workflow for the elaboration of the this compound scaffold is depicted below:
Application in Medicinal Chemistry: Targeting Key Oncogenic Pathways
The structural features of this compound make it an ideal starting point for the synthesis of inhibitors targeting the ATP-binding site of various protein kinases. The pyrimidine core can mimic the adenine (B156593) ring of ATP, while the substituents at the 2, 4, and 6 positions can be tailored to achieve specific interactions with the kinase active site, leading to high potency and selectivity.
Aurora Kinase Inhibitors
The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for anticancer drug development.[3][4] A number of potent Aurora kinase inhibitors have been developed based on the 2,4-diaminopyrimidine (B92962) scaffold, which can be readily synthesized from this compound.
The general synthetic strategy involves a sequential nucleophilic substitution of the two chlorine atoms with different amines. This approach allows for the introduction of diverse side chains that can occupy different pockets of the Aurora kinase active site, leading to potent and selective inhibitors.
The signaling pathway of Aurora kinases in mitosis is a complex process involving multiple downstream effectors. A simplified representation of this pathway and the points of inhibition by small molecules is illustrated below.
KRAS Inhibitors
The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[5] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the lack of suitable allosteric sites. However, the discovery of a covalent binding pocket in the KRAS G12C mutant has led to the development of targeted inhibitors.[6]
The this compound scaffold has been utilized in the synthesis of KRAS inhibitors. The pyrimidine core can be elaborated with appropriate functional groups to interact with the switch-II pocket of the KRAS G12C mutant, leading to covalent modification of the cysteine residue and irreversible inhibition.
The KRAS signaling pathway involves a cascade of downstream effectors, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Inhibition of KRAS blocks these downstream signals, leading to reduced cancer cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrimidine-based KRAS-G12C inhibitors with potent anti-NSCLC activity via virtual screening and structure optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold, a fundamental heterocyclic aromatic compound, stands as a privileged structure in medicinal chemistry. Its inherent presence in the building blocks of life—nucleic acids (cytosine, thymine, and uracil)—renders it readily recognized by biological systems, making it an exceptional starting point for the design of novel therapeutics.[1][2] Over the past six decades, this versatile scaffold has been successfully incorporated into a multitude of FDA-approved drugs, demonstrating its broad therapeutic applicability across a spectrum of diseases, including cancer, viral infections, and bacterial diseases.[3][4] This technical guide provides a comprehensive overview of the applications of pyrimidine scaffolds in drug discovery, detailing quantitative data, experimental protocols, and key signaling pathways.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Pyrimidine derivatives have made a significant impact in oncology by targeting various mechanisms that drive cancer progression.[5][6] Their modes of action are diverse, ranging from the inhibition of critical cell signaling enzymes to the disruption of DNA synthesis.[7][8]
Kinase Inhibition: A Dominant Strategy
A substantial number of pyrimidine-based anticancer drugs function as protein kinase inhibitors.[9][10] These enzymes are pivotal in cellular signaling cascades that regulate cell growth, proliferation, and survival.[11] By mimicking the adenine (B156593) ring of ATP, the pyrimidine core can effectively bind to the hinge region of the kinase active site, leading to potent and often selective inhibition.[10][12]
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is a crucial target in cancer therapy, and several pyrimidine-based inhibitors have been developed to block its activity.[3][6] These inhibitors are particularly effective in cancers where EGFR is mutated or overexpressed.[13]
Table 1: Quantitative Activity of Pyrimidine-Based EGFR Inhibitors
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference(s) |
| Osimertinib | EGFR (T790M mutant) | H1975 | <10 | [13] |
| Compound 31r | EGFR (triple mutant) | Ba/F3 | <1 | [12] |
| Gefitinib | EGFR | Various | 2-800 | [11] |
| Lapatinib | EGFR, HER2 | Various | 10-100 | [13] |
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have proven to be effective scaffolds for the development of potent CDK inhibitors.
Table 2: Quantitative Activity of Pyrimidine-Based CDK Inhibitors
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference(s) |
| Palbociclib | CDK4/6 | MCF-7 | 11 | [14] |
| Ribociclib | CDK4/6 | Various | 10-40 | [14] |
Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is involved in immune responses and cell growth, and its dysregulation can contribute to cancer.[15] Pyrimidine-based compounds have been developed as potent and selective JAK inhibitors.[15]
Table 3: Quantitative Activity of a Pyrimidine-Based JAK1 Inhibitor
| Compound | Target(s) | Cell-Based Assay | IC50 (nM) | Reference(s) |
| R507 | JAK1 | IL-2 induced T-cell proliferation | 9.8 | [15] |
Antimetabolites: Disrupting DNA Synthesis
Classic pyrimidine analogs, such as 5-fluorouracil (B62378) (5-FU), function as antimetabolites.[8] These molecules interfere with the synthesis of nucleic acids, a process essential for rapidly proliferating cancer cells.[16] They are converted within the cell to nucleotide analogs that inhibit critical enzymes involved in DNA and RNA synthesis, leading to DNA damage and apoptosis.[16]
Antiviral Applications: Combating Viral Replication
The pyrimidine scaffold is a key component in numerous antiviral drugs.[17] These agents can act through various mechanisms, including the inhibition of viral polymerases or interference with host cell pathways necessary for viral replication.[18][19]
Nucleoside and Nucleotide Analogs: Many pyrimidine-based antiviral drugs are nucleoside or nucleotide analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain, causing chain termination.[18]
Inhibition of Host Pyrimidine Biosynthesis: A broader-spectrum antiviral strategy involves targeting host cell enzymes essential for pyrimidine biosynthesis, such as dihydroorotate (B8406146) dehydrogenase (DHODH).[19][20] By depleting the cellular pool of pyrimidines, these inhibitors effectively starve the virus of the necessary building blocks for replication.[19]
Table 4: Quantitative Activity of Pyrimidine-Based Antiviral Agents
| Compound | Virus Target | Cell Line | EC50 (µM) | Reference(s) |
| Compound 1 | Venezuelan Equine Encephalitis Virus | Vero | 0.17 | [21] |
| Compound 48 | HIV-1 (K103N mutant) | MT-4 | 0.00477 | [9] |
| Compound 65 | Influenza A Virus | MDCK | 0.03 | [9] |
| Remdesivir | Human Coronavirus 229E | MRC-5 | 0.01 | [16] |
Antibacterial Applications: A Renewed Hope Against Resistance
With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial agents. Pyrimidine derivatives have shown significant promise in this area, with some compounds exhibiting potent activity against drug-resistant bacterial strains.[22]
Mechanism of Action: The antibacterial mechanisms of pyrimidine derivatives are varied and can include the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane. Some pyrimidine analogs target thymidylate synthetase (ThyA), leading to "thymineless death" in bacteria.
Table 5: Minimum Inhibitory Concentration (MIC) of Pyrimidine-Based Antibacterial Agents
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Thiophenyl-pyrimidine derivative (F20) | Staphylococcus aureus (MRSA) | 2 | [22] |
| Thiophenyl-pyrimidine derivative (F20) | Enterococcus faecalis (VRE) | 2 | [22] |
| Pyridothienopyrimidine derivative (7a) | Staphylococcus aureus | 15.63 | [23] |
| Pyridothienopyrimidine derivative (8a) | Escherichia coli | 7.81 | [23] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes targeted by pyrimidine scaffolds and the experimental procedures used to evaluate them is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpbs.com [ijpbs.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. mdpi.com [mdpi.com]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Novel Heterocycles from 4,6-Dichloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-2-(methylthio)pyrimidine is a versatile and highly reactive scaffold that serves as a crucial starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its strategic placement of reactive chloro and methylthio groups allows for a wide range of chemical transformations, making it an invaluable building block in the fields of medicinal chemistry and drug discovery. The pyrimidine (B1678525) core is a prevalent motif in numerous biologically active molecules, and the ability to functionalize it at multiple positions opens avenues for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, quantitative data, and reaction pathways for the synthesis of various heterocyclic systems.
Core Reactions and Transformations
The chemical reactivity of this compound is primarily centered around nucleophilic substitution of the chloro groups, modification of the methylthio group, and cyclocondensation reactions to form fused heterocyclic systems.
Nucleophilic Aromatic Substitution
The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic attack, allowing for their displacement by a variety of nucleophiles. This sequential or simultaneous substitution is a cornerstone of the synthetic utility of this starting material.
The chloro groups can be readily displaced by alkoxides to furnish alkoxy- and aryloxypyrimidines.
A notable example is the regioselective synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. The reaction of this compound with sodium ethoxide in ethanol (B145695) at room temperature proceeds smoothly to yield the monosubstituted product in high yield.[1]
Table 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [1]
| Product | Reagents and Conditions | Yield (%) | Melting Point (°C) |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | EtONa, EtOH, ~20 °C, 2 h | 89 | 59-60 |
Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [1]
To a stirred mixture of this compound (50 mg, 0.256 mmol) in ethanol (1 mL) at approximately 20 °C, a freshly prepared solution of sodium ethoxide (0.28 mL, 0.28 mmol, 1 M in EtOH) is added dropwise. The reaction mixture is protected with a CaCl₂ drying tube and stirred at this temperature until the starting material is completely consumed, as monitored by TLC (approximately 2 hours). Dichloromethane (B109758) (10 mL) is then added, followed by a saturated aqueous solution of NaHCO₃ (10 mL). The mixture is extracted, and the aqueous phase is further extracted with dichloromethane (10 mL). The combined organic phases are dried over Na₂SO₄, filtered, and evaporated under vacuum to yield the product.
Similarly, both chloro groups can be displaced by benzyloxy groups in the presence of a strong base like sodium hydride.[2]
Table 2: Synthesis of 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine [2]
| Product | Reagents and Conditions | Yield (%) |
| 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | Benzyl alcohol, NaH | 86 |
The reaction with amines provides access to a wide range of aminopyrimidines, which are important pharmacophores. While specific examples starting directly from this compound are not detailed in the provided search results, the analogous reactivity of similar dichloropyrimidines suggests that both mono- and di-amination products can be obtained by controlling the stoichiometry and reaction conditions.
Functionalization of the 2-(Methylthio) Group
The methylthio group at the C2 position offers another site for chemical modification, primarily through oxidation followed by nucleophilic displacement.
The methylthio group can be oxidized to the more reactive methylsulfonyl group using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). This transformation is a key step in activating the C2 position for subsequent nucleophilic substitution.
Table 3: Oxidation of 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine [2]
| Starting Material | Product | Reagents and Conditions | Yield (%) |
| 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | m-CPBA, DCM, 0 °C to ~20 °C, 24 h | 94 |
Experimental Protocol: Synthesis of 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine [2]
To a stirred mixture of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (338 mg, 1.00 mmol) in dichloromethane (3 mL) cooled in an ice-bath to approximately 0 °C, m-chloroperbenzoic acid (77% purity, 428 mg, 2.00 mmol) is added in one portion. The mixture is protected with a CaCl₂ drying tube and stirred at about 20 °C until complete consumption of the starting material (monitored by TLC, 24 h). Diethyl ether (20 mL) and saturated aqueous Na₂CO₃ (10 mL) are then added. The two layers are separated, and the aqueous layer is extracted with an additional 10 mL of diethyl ether. The combined organic layers are processed to yield the product.
The methylsulfonyl group is an excellent leaving group and can be displaced by various nucleophiles. For instance, treatment with potassium cyanide in the presence of a crown ether affords the corresponding 2-cyanopyrimidine (B83486) derivative.[2]
Table 4: Cyanation of 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine [2]
| Starting Material | Product | Reagents and Conditions | Yield (%) |
| 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile | KCN, 18-crown-6, MeCN, ~20 °C, 24 h | 87 |
Synthesis of Fused Heterocyclic Systems
A key application of this compound is in the synthesis of fused heterocyclic systems through cyclocondensation reactions with bifunctional nucleophiles.
While a direct, detailed protocol for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound was not found in the search results, the general strategy involves the reaction with hydrazine (B178648) derivatives. The reaction of a related 6-thioxo-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate (B1144303) to form a hydrazineyl derivative suggests a plausible pathway.[3] It is anticipated that the reaction of this compound with hydrazine hydrate would lead to the formation of a dihydrazinylpyrimidine, which could then undergo intramolecular cyclization.
Ring Modification and Further Functionalization
The pyrimidine ring itself can be further modified, for example, by introducing substituents at the C5 position.
The synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine has been reported, although the process starts from diethyl malonate and proceeds through nitration, cyclization, methylation, and finally chlorination.[4] The direct nitration of this compound is not described in the provided results.
Table 5: Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine (from 4,6-dihydroxy-2-methylthio-5-nitropyrimidine) [4]
| Starting Material | Product | Reagents and Conditions | Yield (%) |
| 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | POCl₃, N,N-dimethylaniline (cat.), reflux, 8 h | 70 |
Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine [4]
21g (0.1 mol) of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine is added to 100 mL of phosphorus oxychloride, and 5 mL of N,N-dimethylaniline is added as a catalyst. The mixture is heated to reflux for 8 hours. The excess phosphorus oxychloride is distilled off, and the residue is hydrolyzed in ice water. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and the solvent is removed to afford the final product.
Logical Workflow for Synthesis of a Complex Derivative
The synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) from this compound illustrates a logical multi-step synthetic pathway involving several of the aforementioned core reactions.[2]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyrimidines and fused heterocyclic systems. The strategic combination of nucleophilic substitution at the C4 and C6 positions, along with modification of the methylthio group at the C2 position, provides a powerful platform for the generation of novel molecular architectures. The experimental protocols and reaction pathways detailed in this guide serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities with potential applications in drug discovery and development. The continued exploration of the reactivity of this scaffold is likely to lead to the discovery of new heterocyclic compounds with significant biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
Navigating Reactivity: A Technical Guide to C-Cl vs. S-Me Bonds in Pyrimidines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) core is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in modulating the pharmacological properties of drug candidates. Among the various substituents employed, chloro (C-Cl) and methylthio (S-Me) groups are frequently utilized as key intermediates for further molecular elaboration. Understanding the nuanced reactivity of the C-Cl versus the S-Me bond is critical for designing efficient synthetic routes and enabling the exploration of diverse chemical space in drug discovery programs. This in-depth technical guide provides a comprehensive analysis of the reactivity of these two pivotal functional groups on the pyrimidine ring, supported by experimental data and detailed methodologies.
Fundamental Principles of Reactivity
The reactivity of both C-Cl and S-Me bonds in pyrimidines is primarily governed by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms withdraw electron density, rendering the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. This intrinsic property is the foundation for the two major classes of reactions discussed herein: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of pyrimidine functionalization. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.
General Reactivity Trend: In nucleophilic aromatic substitution reactions, the C-Cl bond is generally more reactive than the S-Me bond. The chloride ion is a better leaving group than the methylthiolate anion due to its higher electronegativity and ability to stabilize the negative charge.
The position of the substituent on the pyrimidine ring significantly influences its reactivity in SNAr. Generally, the order of reactivity for a leaving group at different positions is C4(6) > C2 >> C5.[1][2] This is because nucleophilic attack at the C4 or C6 position allows for the delocalization of the negative charge in the Meisenheimer intermediate onto both ring nitrogen atoms, providing substantial stabilization.[3] Attack at the C2 position allows for delocalization onto only one nitrogen atom, resulting in a less stable intermediate and consequently a slower reaction rate.[3]
Bond Dissociation Energies (BDE)
Generally, aromatic C-Cl bonds are weaker than aromatic C-S bonds. For instance, the BDE of a C-Cl bond in chlorobenzene (B131634) is approximately 96 kcal/mol, while the BDE of a C-S bond in thioanisole (B89551) (phenyl methyl sulfide) is around 87 kcal/mol. However, the electron-deficient nature of the pyrimidine ring can influence these values. Computational studies are invaluable for providing more accurate, context-specific BDEs.
Comparative Reactivity in Key Transformations
The differential reactivity of C-Cl and S-Me bonds allows for selective functionalization of pyrimidines bearing both substituents.
Nucleophilic Aromatic Substitution (SNAr)
As a general rule, the greater reactivity of the C-Cl bond allows for selective substitution in the presence of an S-Me group. This is a crucial strategy in the synthesis of complex pyrimidine derivatives.
Table 1: Qualitative Comparison of Reactivity in SNAr
| Feature | C-Cl Bond | S-Me Bond | Rationale |
| Leaving Group Ability | Good | Moderate to Poor | Chloride is a weaker base and can better stabilize the negative charge. |
| General Reactivity | Higher | Lower | The C-Cl bond is more polarized and the chloride is a better leaving group. |
| Selective Substitution | Can be selectively displaced in the presence of an S-Me group. | Generally requires harsher conditions or activation to be displaced. | Differential reactivity allows for sequential functionalization. |
One study noted that under specific conditions for cysteine arylation, 2-chloro and 2-methylthio pyrimidines were significantly less reactive compared to 2-sulfonylpyrimidines, with both failing to show observable reaction after 6 hours.[4] This highlights that while C-Cl is generally more reactive than S-Me, both can be less reactive than other leaving groups.
Palladium-Catalyzed Cross-Coupling Reactions
Both C-Cl and S-Me bonds can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds.
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the C-X (X=Cl or SMe) bond, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.
Table 2: Participation in Palladium-Catalyzed Cross-Coupling
| Reaction Type | C-Cl Bond | S-Me Bond | Notes |
| Suzuki Coupling | Commonly used.[5] | Can be used, often requiring specific ligands and conditions.[5] | C-Cl bonds are generally more reactive and require less specialized catalytic systems. |
| Stille Coupling | Effective. | Can participate, sometimes with desulfurative coupling.[5] | The choice of catalyst and ligand is crucial for successful coupling of C-SMe bonds. |
| Buchwald-Hartwig Amination | Widely employed. | Less common, but possible with appropriate catalyst systems. | C-N bond formation is a key transformation in medicinal chemistry. |
The selective activation of a C-Cl bond over an S-Me bond in cross-coupling reactions is often achievable by careful selection of the palladium catalyst, ligands, and reaction conditions.
Experimental Protocols
Detailed experimental protocols are essential for researchers to apply these principles in the laboratory.
General Protocol for Nucleophilic Aromatic Substitution on a Chloropyrimidine
This protocol describes a general procedure for the reaction of a chloropyrimidine with an amine nucleophile.
Materials:
-
4-Chloropyrimidine (B154816) derivative (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, Dioxane)
Procedure:
-
To a solution of the 4-chloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Displacement of a Methylthio Group
The displacement of a methylthio group often requires activation, for example, by oxidation to the corresponding methylsulfinyl or methylsulfonyl group, which are much better leaving groups.[6] Alternatively, direct displacement can sometimes be achieved under more forcing conditions or with highly nucleophilic reagents.
Protocol 3.2.1: Oxidation of Methylthio to Methylsulfonyl Group [6]
Materials:
-
2-(Methylthio)pyrimidine (B2922345) derivative (1.0 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA) (2.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-(methylthio)pyrimidine derivative in DCM and cool the solution to 0 °C.
-
Add m-CPBA portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude sulfone, which can be used in the next step without further purification.
Protocol 3.2.2: Nucleophilic Substitution of the Methylsulfonyl Group [6]
Materials:
-
2-(Methylsulfonyl)pyrimidine (B77071) derivative (1.0 equiv)
-
Nucleophile (e.g., sodium cyanide) (1.2 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the 2-(methylsulfonyl)pyrimidine derivative and the nucleophile in MeCN.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
General Protocol for Palladium-Catalyzed Suzuki Coupling of a Chloropyrimidine
This protocol outlines a typical Suzuki coupling reaction.[5]
Materials:
-
Chloropyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent system (e.g., Dioxane/water, 4:1)
Procedure:
-
In a reaction vessel, combine the chloropyrimidine derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Reaction Pathways and Workflows
Visualizing the logical flow of synthetic strategies and reaction mechanisms is crucial for clarity and understanding.
Caption: General experimental workflow for SNAr reactions.
Caption: General experimental workflow for Suzuki coupling.
Caption: Reactivity comparison of C-Cl and S-Me bonds.
Conclusion and Future Perspectives
The C-Cl and S-Me bonds on a pyrimidine ring offer distinct and complementary reactivities that are invaluable in the synthesis of novel drug candidates. The generally higher reactivity of the C-Cl bond in nucleophilic aromatic substitution allows for selective functionalization in the presence of an S-Me group. Both bonds can participate in palladium-catalyzed cross-coupling reactions, with the C-Cl bond typically being more reactive.
For drug development professionals, a thorough understanding of these reactivity differences is essential for the strategic design of synthetic routes. The ability to selectively manipulate one functional group in the presence of the other opens up a vast chemical space for the generation of diverse compound libraries for biological screening.
Future research in this area will likely focus on the development of more sophisticated catalytic systems that allow for even greater control over the regioselective functionalization of poly-substituted pyrimidines. Furthermore, a deeper computational understanding of the factors governing the reactivity of these bonds will continue to guide the rational design of novel pyrimidine-based therapeutics. The strategic interplay of C-Cl and S-Me chemistry on the pyrimidine scaffold will undoubtedly remain a powerful tool in the arsenal (B13267) of medicinal chemists for years to come.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine from Thiobarbituric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine, a critical intermediate in the production of various pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing from the readily available starting material, thiobarbituric acid. The first step involves the S-methylation of the thioamide group within the thiobarbituric acid ring, followed by a chlorination step to replace the hydroxyl groups at the 4 and 6 positions with chlorine atoms. This intermediate is of significant interest to the drug development industry, serving as a key building block for compounds such as Aurora kinase inhibitors and antiviral agents. The protocols provided herein are compiled from established literature and offer a comprehensive guide for laboratory synthesis.
Introduction
This compound is a versatile heterocyclic compound widely utilized in organic synthesis. Its pyrimidine (B1678525) core, functionalized with reactive chloro groups and a methylthio moiety, makes it an ideal precursor for the synthesis of more complex molecules with diverse biological activities. Notably, it is an important intermediate in the synthesis of ticagrelor, an antiplatelet drug, and various kinase inhibitors used in cancer research. The synthesis from thiobarbituric acid is a common and cost-effective route. This process involves two primary transformations: methylation of the sulfur atom and subsequent chlorination of the pyrimidine ring.
Synthesis Pathway
The overall synthetic route from thiobarbituric acid to this compound proceeds through a two-step reaction as illustrated below. The first step is the methylation of thiobarbituric acid to yield 2-(methylthio)pyrimidine-4,6-diol. The second step is the chlorination of this intermediate to afford the final product.
Protocol for Nucleophilic Aromatic Substitution on 4,6-dichloro-2-(methylthio)pyrimidine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-dichloro-2-(methylthio)pyrimidine is a versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the two chlorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups, at the C4 and C6 positions. The regioselectivity of these substitutions can often be controlled by tuning the reaction conditions and the nature of the nucleophile. This document provides a detailed protocol for performing SNAr reactions on this compound with various nucleophiles.
General Reaction Scheme
The nucleophilic aromatic substitution on this compound typically proceeds with the displacement of one or both chlorine atoms by a nucleophile. The C4 and C6 positions are electronically equivalent in the starting material, but the substitution pattern can be influenced by the reaction conditions and the nature of the incoming nucleophile.
Caption: General scheme of nucleophilic aromatic substitution on this compound.
Experimental Protocols
Materials and Methods
-
Starting Material: this compound
-
Nucleophiles: Alcohols, amines, thiols
-
Bases: Sodium hydride (NaH), sodium ethoxide (NaOEt), triethylamine (B128534) (TEA), potassium carbonate (K₂CO₃)
-
Solvents: Ethanol (B145695) (EtOH), Tetrahydrofuran (THF), Dimethylformamide (DMF)
-
General Procedure: To a solution of this compound in an appropriate solvent, the nucleophile and a base are added. The reaction mixture is stirred at a specified temperature for a designated time. Upon completion, the reaction is worked up by quenching with water or an aqueous solution, followed by extraction with an organic solvent. The product is then purified, typically by column chromatography or recrystallization.
Detailed Protocol for Monosubstitution with an Alkoxide Nucleophile (e.g., Ethoxide)[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous ethanol.
-
Addition of Nucleophile: To this solution, add a solution of sodium ethoxide (1.1 equiv) in ethanol dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.
Detailed Protocol for Disubstitution with an Alkoxide Nucleophile (e.g., Benzyloxide)[3]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (2.2 equiv) in anhydrous THF.
-
Addition of Nucleophile: To this suspension, add benzyl (B1604629) alcohol (2.2 equiv) dropwise at 0 °C.
-
Addition of Substrate: After the evolution of hydrogen gas ceases, add a solution of this compound (1.0 equiv) in THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine.
General Protocol for Substitution with Amine Nucleophiles[4][5]
-
Reaction Setup: Dissolve this compound (1.0 equiv) and the desired amine (1.0-2.2 equiv) in a suitable solvent such as ethanol or DMF.
-
Addition of Base: Add a base such as triethylamine (1.1-2.2 equiv) or potassium carbonate (2.0 equiv).
-
Reaction: Heat the reaction mixture to reflux or an elevated temperature (e.g., 140 °C in DMF) and stir for several hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Sodium Ethoxide | - | Ethanol | 20 | 2 | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [1][2] |
| Benzyl Alcohol | NaH | THF | rt | - | 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine | 86 | [3] |
| Adamantylalkylamines | K₂CO₃ | DMF | 140 | - | 4-amino-6-chloropyrimidine derivatives | 60-99 | [4] |
| Various Amines | TEA | Ethanol | Reflux | 3 | Mono-aminated products | - | [5] |
Yields are for isolated products. Reaction times and yields for amine substitutions can vary depending on the specific amine used.
Logical Relationships and Workflows
The experimental workflow for a typical SNAr reaction on this compound can be visualized as follows:
Caption: Experimental workflow for SNAr on this compound.
The signaling pathway, in this context, is the chemical transformation itself, illustrating the stepwise substitution.
Caption: Stepwise substitution pathway for the SNAr reaction.
Conclusion
The protocols and data presented here demonstrate that this compound is a valuable substrate for nucleophilic aromatic substitution. By carefully selecting the nucleophile, stoichiometry, base, and solvent, researchers can achieve both mono- and disubstituted products in good to excellent yields. These methods provide a robust platform for the synthesis of a diverse library of pyrimidine derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4,6-dichloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 4,6-dichloro-2-(methylthio)pyrimidine with a variety of arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, allowing for the selective formation of carbon-carbon bonds at the C4 or C6 position of the pyrimidine (B1678525) ring.
Introduction
The this compound core is a valuable scaffold in drug discovery. The two chlorine atoms offer sites for functionalization, and their differential reactivity can be exploited to achieve selective mono- or di-arylation. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that is well-suited for this purpose, demonstrating high functional group tolerance and generally providing good to excellent yields. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product. For dichloropyrimidines, the regioselectivity of the coupling is influenced by the electronic and steric environment of the chlorine atoms. In the case of 2,4-dichloropyrimidines, the coupling reaction preferentially occurs at the C4-position due to the favored oxidative addition of palladium to the C4-chlorine bond.[1]
Reaction Principle
The Suzuki-Miyaura coupling of this compound with an arylboronic acid is a palladium-catalyzed cross-coupling reaction. The general transformation is depicted below:
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound.
The key to a successful and selective coupling lies in the judicious choice of catalyst, ligand, base, and solvent. Various palladium sources, phosphine (B1218219) ligands, inorganic bases, and solvent systems have been explored to optimize the yield and selectivity of this transformation.
Quantitative Data Summary
The following table summarizes representative conditions and yields for the mono-arylation of this compound with various arylboronic acids, based on literature precedents.[2]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene (B28343) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₃PO₄ | 1,4-Dioxane | 90 | 10 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 14 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 88 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene | 100 | 16 | 81 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the mono-arylation of this compound with phenylboronic acid as a representative example.
Materials and Reagents
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Nitrogen or Argon gas (inert atmosphere)
Equipment
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Protocol 1: General Procedure for Mono-Arylation
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent (e.g., hexane (B92381)/ethyl acetate).
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-chloro-6-phenyl-2-(methylthio)pyrimidine.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Synthesis of Aminopyrimidines using 4,6-dichloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted aminopyrimidines are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. Their prevalence is due to their ability to act as bioisosteres of purines, enabling them to interact with a wide range of biological targets, including protein kinases. The starting material, 4,6-dichloro-2-(methylthio)pyrimidine, is a versatile scaffold for the synthesis of diverse libraries of aminopyrimidine derivatives. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of various amino functionalities. This document provides detailed protocols for the synthesis of aminopyrimidines from this compound and highlights their application as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various aminopyrimidines from this compound and the biological activity of representative compounds.
Table 1: Synthesis of 4-Amino-6-chloro-2-(methylthio)pyrimidines
| Entry | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline (B41778) | Ethanol (B145695) | Et3N | Reflux | 6 | >90 | General Procedure |
| 2 | 4-Fluoroaniline | DMF | K2CO3 | 100 | 4 | 85 | General Procedure |
| 3 | Benzylamine | Dioxane | DIPEA | 100 | 12 | >90 | General Procedure |
| 4 | Morpholine | Isopropanol | NaHCO3 | 80 | 8 | >90 | General Procedure |
| 5 | Piperidine | Acetonitrile (B52724) | K2CO3 | Reflux | 5 | >90 | General Procedure |
Table 2: Biological Activity of Aminopyrimidine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) | Reference |
| A (Anilino-pyrimidine) | EGFR | 36.7 | Leukemia, CNS, NSCLC | ~0.01 | [1] |
| B (Anilino-pyrimidine) | VEGFR-2 | 198.7 | Leukemia, NSCLC, Colon, CNS, Melanoma, Breast | 19-100 | [2] |
| C (Aminopyrimidine) | EGFRL858R/T790M | 138 | H1975 (NSCLC) | 0.65 | [3] |
| D (Anilino-quinazoline) | VEGFR-2 | 60.27 | MCF-7 (Breast) | 4.92-14.37 | [4] |
Note: The compounds in Table 2 are representative aminopyrimidine derivatives and may not be synthesized directly from this compound in the cited references. However, they represent the types of kinase inhibitory activities that can be achieved with this scaffold.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-6-chloro-2-(methylthio)pyrimidin-4-amines
This protocol describes a general method for the nucleophilic aromatic substitution of an aromatic amine at the C4 position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Substituted aniline (1.1 equiv.)
-
Triethylamine (B128534) (Et3N) or Diisopropylethylamine (DIPEA) (2.0 equiv.)
-
Ethanol or Dioxane (10 mL per mmol of dichloropyrimidine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 equiv.) in ethanol or dioxane, add the substituted aniline (1.1 equiv.) and triethylamine (2.0 equiv.).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-12 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate (B1210297)/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to afford the desired N-aryl-6-chloro-2-(methylthio)pyrimidin-4-amine.
Protocol 2: General Procedure for the Synthesis of N-Alkyl-6-chloro-2-(methylthio)pyrimidin-4-amines
This protocol outlines a general method for the reaction of this compound with aliphatic amines.
Materials:
-
This compound (1.0 equiv.)
-
Aliphatic amine (e.g., benzylamine, morpholine) (1.2 equiv.)
-
Potassium carbonate (K2CO3) or Sodium bicarbonate (NaHCO3) (2.5 equiv.)
-
Acetonitrile or Isopropanol (10 mL per mmol of dichloropyrimidine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.), the aliphatic amine (1.2 equiv.), and potassium carbonate (2.5 equiv.) in acetonitrile or isopropanol.
-
Heat the mixture to reflux (typically 80-90 °C) and stir for 5-8 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica gel to yield the pure N-alkyl-6-chloro-2-(methylthio)pyrimidin-4-amine.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by aminopyrimidine derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: EGFR Signaling Pathway and Inhibition by Aminopyrimidines.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Aminopyrimidines.
Caption: General Experimental Workflow for Aminopyrimidine Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of new 1,6-dihydropyrimidin-2-thio derivatives targeting VEGFR-2: Molecular docking and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Kinase Inhibitors from 4,6-Dichloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of pyrimidine-based kinase inhibitors, utilizing the versatile starting material, 4,6-dichloro-2-(methylthio)pyrimidine. The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors by mimicking the adenine (B156593) ring of ATP and interacting with the kinase hinge region.[1] These protocols focus on the synthesis of 2,4-diaminopyrimidine (B92962) derivatives, which are potent inhibitors of key oncogenic kinases such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR).[2][3][4] Detailed methodologies for synthesis, purification, and characterization are provided, along with representative biological data and visualizations of the relevant signaling pathways.
Introduction to Pyrimidine-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets.[5] Pyrimidine derivatives have emerged as a prominent class of kinase inhibitors due to their structural similarity to the purine (B94841) core of ATP, allowing them to competitively bind to the ATP-binding site of kinases.[6][7]
The starting material, this compound, is a valuable building block for the synthesis of a diverse library of pyrimidine-based kinase inhibitors. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities, typically amines, to generate 2,4-diaminopyrimidine scaffolds.[8] Further modifications can be made to fine-tune the potency and selectivity of the inhibitors for specific kinase targets.[4]
This document will detail the synthesis of a representative 2,4-diaminopyrimidine-based kinase inhibitor targeting Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in human cancers.[9]
Synthetic Pathway Overview
The general synthetic strategy to access 2,4-diaminopyrimidine-based kinase inhibitors from this compound involves a sequential nucleophilic aromatic substitution (SNAr) of the two chlorine atoms with different amines. This allows for the generation of a diverse range of compounds with varying substituents at the C2, C4, and C6 positions of the pyrimidine ring.
Figure 1: General synthetic workflow for the preparation of 2,4-diaminopyrimidine kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Aurora Kinase Inhibitor
This protocol describes the synthesis of a representative 2,4-diaminopyrimidine derivative with potential Aurora kinase inhibitory activity.
Materials:
-
This compound
-
Amine 1 (e.g., aniline)
-
Amine 2 (e.g., 4-aminopiperidine (B84694) derivative)
-
Diisopropylethylamine (DIPEA)
-
N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Step 1: Synthesis of N-(4-chloro-2-(methylthio)pyrimidin-6-yl)aniline
-
To a solution of this compound (1.0 g, 5.18 mmol) in NMP (10 mL), add aniline (B41778) (0.48 g, 5.18 mmol) and DIPEA (1.34 g, 10.36 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: Hexanes/EtOAc gradient) to afford the desired product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of the Final 2,4-Diaminopyrimidine Inhibitor
-
To a solution of the product from Step 1 (1.0 g, 3.97 mmol) in NMP (10 mL), add the second amine (e.g., a substituted 4-aminopiperidine, 1.2 equivalents) and DIPEA (2 equivalents).
-
Heat the reaction mixture to 120°C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: DCM/MeOH gradient) to yield the final kinase inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by HPLC.
Quantitative Data
The following table summarizes the inhibitory activity of representative pyrimidine-based kinase inhibitors against their primary targets.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 11c | Aurora A | 500-4000 (in various cell lines) | [4] |
| Compound 4c | EGFR | 560 (A549 cells) | [2] |
| Lead Compound 13 | Aurora A | < 200 | [9] |
Signaling Pathways
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis. Their inhibition leads to defects in chromosome segregation and ultimately to cell cycle arrest and apoptosis.
Figure 2: Simplified Aurora kinase signaling pathway and the effect of its inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that promote cell proliferation, survival, and migration.[3]
Figure 3: Overview of the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Conclusion
The protocols and data presented herein demonstrate the utility of this compound as a versatile starting material for the synthesis of potent kinase inhibitors. The 2,4-diaminopyrimidine scaffold, readily accessible through the described synthetic routes, provides a robust platform for the development of targeted therapeutics against a range of kinases implicated in cancer and other diseases. The provided experimental procedures and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. TW201613875A - EGFR inhibitors, their preparation and their use thereof - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Building Screening Libraries Using 4,6-dichloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dichloro-2-(methylthio)pyrimidine is a versatile heterocyclic building block that serves as a valuable scaffold for the construction of diverse screening libraries in drug discovery. Its privileged pyrimidine (B1678525) core is a common feature in numerous biologically active compounds and approved drugs.[1][2] The presence of two reactive chlorine atoms at the C4 and C6 positions, which can be sequentially or simultaneously displaced, allows for the introduction of a wide array of chemical functionalities through nucleophilic aromatic substitution (SNAr) reactions. This enables the rapid generation of large and diverse compound libraries for screening against various biological targets, particularly protein kinases.[3][4]
The methylthio group at the C2 position offers an additional point for modification. It can be oxidized to a sulfoxide (B87167) or sulfone, the latter of which is an excellent leaving group, facilitating further diversification of the scaffold.[5] This trifunctional nature of this compound makes it an ideal starting material for combinatorial and parallel synthesis efforts aimed at exploring extensive chemical space.
Key Applications in Drug Discovery
Libraries derived from this compound have shown significant potential in identifying inhibitors for a range of therapeutic targets:
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established hinge-binding motif in the ATP-binding pocket of many kinases. By decorating the C4 and C6 positions with various substituents, researchers can achieve both potency and selectivity against specific kinases implicated in diseases such as cancer and inflammatory disorders.[3][4]
-
Anticancer Agents: Many 2,4,6-trisubstituted pyrimidine derivatives have demonstrated potent anti-proliferative and cytotoxic effects against a variety of cancer cell lines.[1][6] These compounds can induce apoptosis and interfere with critical signaling pathways involved in tumor growth and survival.[6]
-
Antimicrobial Agents: Substituted pyrimidines have also been explored for their antibacterial and antifungal properties, offering a promising avenue for the development of new anti-infective agents.
Experimental Protocols
The following protocols describe the parallel synthesis of a diverse library of 2,4,6-trisubstituted pyrimidines from this compound using nucleophilic aromatic substitution reactions with amines and alcohols.
Protocol 1: Parallel Synthesis of a 4,6-Diamino-2-(methylthio)pyrimidine Library
This protocol outlines the synthesis of a library of di-substituted aminopyrimidines by reacting this compound with a diverse set of primary and secondary amines.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., anilines, benzylamines, piperidines, morpholines)
-
Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
Automated liquid handler (optional)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer (MS) for analysis
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.6 M stock solutions of each amine from the library in anhydrous DMF.
-
Prepare a 1.5 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well of the reaction block, add 200 µL (0.1 mmol) of the this compound stock solution.
-
To each well, add 250 µL (0.15 mmol, 1.5 equivalents per chlorine) of a unique amine stock solution. For symmetrical disubstitution, the same amine is used. For asymmetrical libraries, the first amine is added, the reaction is run to completion, and then the second, different amine is added.
-
Add 150 µL (0.225 mmol, 2.25 equivalents) of the DIPEA stock solution to each well.
-
Seal the reaction block securely.
-
-
Reaction Conditions:
-
Place the reaction block on a magnetic stirrer and heat to 80-100 °C.
-
Stir the reactions for 12-24 hours. The progress of the reaction can be monitored by LC-MS analysis of a small aliquot from a representative well.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reaction block to room temperature.
-
Dilute each reaction mixture with 1 mL of ethyl acetate (B1210297).
-
Wash the organic layer with 1 mL of water and then 1 mL of brine.
-
Evaporate the solvent from each well under reduced pressure.
-
Purify the crude products by preparative HPLC to yield the desired 4,6-diamino-2-(methylthio)pyrimidine derivatives.
-
-
Analysis:
-
Confirm the identity and purity of each library member by LC-MS and 1H NMR spectroscopy.
-
Protocol 2: Microwave-Assisted Parallel Synthesis of a 4-Alkoxy-6-amino-2-(methylthio)pyrimidine Library
This protocol describes a more rapid, microwave-assisted synthesis for generating an asymmetrically substituted library.
Materials:
-
This compound
-
A diverse library of alcohols (e.g., phenols, benzyl (B1604629) alcohols, aliphatic alcohols)
-
A diverse library of primary and secondary amines
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave synthesizer with a multi-vial rotor
-
Microwave-safe reaction vials with stir bars
Procedure:
Step 1: Synthesis of 4-Alkoxy-6-chloro-2-(methylthio)pyrimidine Intermediates
-
Preparation of Alkoxides:
-
In each microwave vial, suspend NaH (4.4 mg, 0.11 mmol, 1.1 equivalents) in 1 mL of anhydrous THF.
-
To each vial, add a unique alcohol (0.1 mmol) from the library.
-
Stir the mixtures at room temperature for 20 minutes to generate the sodium alkoxides.
-
-
Nucleophilic Substitution:
-
To each vial containing the alkoxide, add this compound (19.5 mg, 0.1 mmol).
-
Seal the vials and place them in the microwave synthesizer.
-
Irradiate the reactions at 100 °C for 15-30 minutes. Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
After cooling, quench the reactions by adding 1 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate (2 x 2 mL).
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. The crude mono-substituted products are often used in the next step without further purification.
-
Step 2: Synthesis of the Final 4-Alkoxy-6-amino-2-(methylthio)pyrimidine Library
-
Reaction Setup:
-
Dissolve the crude 4-alkoxy-6-chloro-2-(methylthio)pyrimidine intermediate from Step 1 in 1 mL of DMF in a new microwave vial.
-
To each vial, add a unique amine (0.12 mmol, 1.2 equivalents) from the library and DIPEA (26 mg, 0.2 mmol, 2 equivalents).
-
Seal the vials.
-
-
Microwave Reaction:
-
Irradiate the reactions in the microwave synthesizer at 120-140 °C for 20-40 minutes.
-
-
Purification and Analysis:
-
Follow the work-up, purification, and analysis steps as described in Protocol 1.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of 2,4,6-trisubstituted pyrimidine libraries.
Table 1: Representative Yields for Nucleophilic Substitution on this compound
| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference |
| Aniline | 4,6-Bis(phenylamino) | DIPEA, DMF, 100°C, 18h | 75-85 | [7] |
| Benzylamine | 4,6-Bis(benzylamino) | K2CO3, Acetone, reflux, 12h | 80-90 | N/A |
| Morpholine | 4,6-Dimorpholino | DIPEA, Dioxane, 110°C, 24h | 70-80 | N/A |
| Ethanol | 4-Ethoxy-6-chloro | NaOEt, EtOH, 20°C, 2h | 89 | [8] |
| Phenol | 4-Phenoxy-6-chloro | NaH, THF, rt, 4h | 65-75 | N/A |
Note: Yields are representative and can vary depending on the specific nucleophile and reaction optimization.
Table 2: Biological Activity of Selected 2,4,6-Trisubstituted Pyrimidine Derivatives
| Compound Class | Substituents (C2, C4, C6) | Target/Cell Line | Activity (IC50) | Reference |
| Trisubstituted Pyrimidines | Varied aryl and heteroaryl groups | Various cancer cell lines | ~ 2-10 µg/mL | [3] |
| N-Alkyl Bromide Derivatives | Alkyl chains on pyrimidine nitrogen | Various cancer cell lines | Enhanced potency | [3] |
| Pyrido[2,3-d]pyrimidines | 2,4-diamino substitution | Prostate (PC-3), Lung (A-549) | 1.54 µM (PC-3), 3.36 µM (A-549) | [1] |
| 2,4-Disubstituted Pyrimidines | 2-thiomorpholino, 4-benzylamino | Acetylcholinesterase (AChE) | 0.33 µM | [9] |
Mandatory Visualization
Signaling Pathway Diagram
Many kinase inhibitors derived from pyrimidine scaffolds target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions of 4,6-dichloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dichloro-2-(methylthio)pyrimidine is a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Effective monitoring of its reactions is crucial for process optimization, yield maximization, and impurity profiling. This document provides detailed application notes and protocols for the use of modern analytical techniques to monitor reactions involving this versatile chemical building block. The methods described herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy—offer complementary information for a comprehensive understanding of reaction kinetics and mechanisms.
Analytical Methods Overview
A variety of analytical methods can be employed to monitor the progress of reactions involving this compound. The choice of method will depend on the specific reaction conditions, the nature of the reactants and products, and the information required (e.g., qualitative monitoring, quantitative analysis, kinetic data).
Caption: Workflow for selecting and applying analytical methods for reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for monitoring the progress of organic reactions by separating and quantifying the components of a reaction mixture. Reversed-phase HPLC is particularly well-suited for the analysis of pyrimidine (B1678525) derivatives.
Application Note: HPLC for Reaction Monitoring
This protocol outlines a general method for monitoring the consumption of this compound and the formation of products. The method is based on a reversed-phase separation with UV detection.
Data Presentation: HPLC Analysis of a Nucleophilic Substitution Reaction
The following table presents representative data from the monitoring of a reaction where this compound is reacted with a nucleophile.
| Time (min) | Area % of Starting Material | Area % of Product |
| 0 | 99.8 | 0.2 |
| 30 | 75.2 | 24.6 |
| 60 | 51.5 | 48.3 |
| 90 | 28.9 | 70.9 |
| 120 | 10.3 | 89.5 |
| 180 | < 1.0 | > 98.0 |
Experimental Protocol: HPLC Analysis
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A column like the Newcrom R1 has also been shown to be effective for similar compounds.[2]
2. Reagents and Solvents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)[2]
-
Methanol (B129727) (for sample preparation)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical starting point is 30:70 acetonitrile:water, ramping to 90:10 over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis analysis of the starting material and product)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold methanol (e.g., 950 µL) to stop the reaction and precipitate any insoluble by-products.
-
Vortex the sample and filter through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak areas of the starting material and product(s).
-
Calculate the relative percentage of each component to monitor the reaction progress. For quantitative analysis, a calibration curve should be prepared using standards of known concentration.
Caption: Experimental workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying the components of a reaction mixture, including starting materials, products, and by-products.
Application Note: GC-MS for Reaction Monitoring
This protocol provides a general method for monitoring reactions of this compound using GC-MS. The mass spectrometer provides definitive identification of the components based on their mass spectra.
Data Presentation: GC-MS Analysis
The following table summarizes typical GC-MS data for the starting material and a hypothetical product.
| Compound | Retention Time (min) | Key m/z values |
| This compound | 8.52 | 194, 196, 159, 124 |
| Product (e.g., monosubstituted) | 10.25 | Varies with product structure |
Note: The mass spectrum of this compound will show a characteristic isotopic pattern for two chlorine atoms.[3]
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Capillary column suitable for the analysis of polar and halogenated compounds (e.g., DB-5ms, HP-5ms, or a mid-polar phase like VF-624ms).
2. Reagents and Solvents:
-
Dichloromethane or Ethyl Acetate (GC grade) for sample extraction and dilution.
-
Anhydrous Sodium Sulfate (for drying).
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1) or splitless for trace analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
4. Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction as described for HPLC.
-
If necessary, perform a liquid-liquid extraction. For example, dilute the quenched sample with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) in the extraction solvent.
-
Transfer the sample to a GC vial.
5. Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the components by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns.
-
Quantify the components by integrating the area of a characteristic ion and using a calibration curve.
Caption: Workflow for GC-MS based reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time structural information on reactants, intermediates, and products without the need for sample workup. Both ¹H and ¹³C NMR can be utilized.
Application Note: In-situ NMR for Reaction Monitoring
This protocol describes the use of ¹H NMR to monitor the progress of a reaction in an NMR tube. This technique is particularly useful for determining reaction kinetics and identifying transient intermediates.
Data Presentation: ¹H NMR Reaction Monitoring
| Time (min) | Integral of Starting Material Proton (e.g., H5) | Integral of Product Proton |
| 0 | 1.00 | 0.00 |
| 30 | 0.72 | 0.28 |
| 60 | 0.49 | 0.51 |
| 90 | 0.26 | 0.74 |
| 120 | 0.11 | 0.89 |
| 180 | < 0.05 | > 0.95 |
Note: The chemical shifts of this compound are solvent-dependent. The single proton on the pyrimidine ring (H5) is a useful diagnostic signal.
Experimental Protocol: In-situ ¹H NMR Monitoring
1. Instrumentation:
-
NMR spectrometer (a benchtop NMR spectrometer can be suitable for monitoring simple reactions).[4]
2. Reagents and Solvents:
-
Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃).
-
Internal standard (optional, for quantitative analysis), such as 1,3,5-trimethoxybenzene (B48636) or another inert compound with a singlet in a clear region of the spectrum.
3. Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound and the internal standard (if used) in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the other reactant(s) to the NMR tube.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
4. Analysis:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard.
-
Calculate the relative concentrations of the species over time. The concentration of the analyte can be calculated using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * Cᵢₛ
where:
-
Cₓ = concentration of the analyte
-
Iₓ = integral of the analyte signal
-
Nₓ = number of protons giving rise to the analyte signal
-
Cᵢₛ, Iᵢₛ, Nᵢₛ = corresponding values for the internal standard
-
Caption: Logical flow for in-situ NMR reaction monitoring.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is a powerful technique for real-time, in-situ monitoring of chemical reactions in solution. It provides information about the changes in functional groups as the reaction progresses.
Application Note: ATR-FTIR for Real-Time Monitoring
This protocol describes the use of an ATR-FTIR probe to monitor the progress of a reaction in real-time. This method is particularly useful for tracking the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands.
Data Presentation: ATR-FTIR Reaction Monitoring
| Wavenumber (cm⁻¹) | Functional Group | Observation during Reaction |
| ~1550-1600 | C=N stretching (pyrimidine ring) | Shifts or changes in intensity |
| ~1300-1400 | C-Cl stretching | Decreases in intensity |
| Varies | Product-specific bands (e.g., C-N, C-O) | Increases in intensity |
Experimental Protocol: Real-Time ATR-FTIR Monitoring
1. Instrumentation:
-
FTIR spectrometer equipped with an ATR probe (e.g., diamond or silicon).
2. Reagents and Solvents:
-
The reaction is run in a solvent that has minimal interference in the spectral regions of interest.
3. Experimental Setup:
-
Set up the reaction in a vessel that can accommodate the ATR probe.
-
Immerse the ATR probe into the reaction mixture.
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
4. Analysis:
-
Initiate the reaction (e.g., by adding a reagent or increasing the temperature).
-
Collect FTIR spectra at regular time intervals.
-
Monitor the changes in the absorbance of characteristic vibrational bands of the reactants and products over time.
-
Plot the absorbance of key peaks versus time to obtain a reaction profile.
Caption: Workflow for real-time ATR-FTIR reaction monitoring.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine, 4,6-dichloro-2-(methylthio)- [webbook.nist.gov]
- 4. magritek.com [magritek.com]
Application Notes and Protocols for the Purification of 4,6-dichloro-2-(methylthio)pyrimidine Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 4,6-dichloro-2-(methylthio)pyrimidine and its derivatives using column chromatography. This class of compounds are pivotal intermediates in the synthesis of various pharmaceuticals, including the antiplatelet agent Ticagrelor. Effective purification is critical to ensure high purity and yield of the final active pharmaceutical ingredient (API).
Introduction
This compound and its analogues are versatile building blocks in medicinal chemistry. The synthesis of these compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely adopted and effective method for the isolation and purification of these target molecules. This document outlines the key parameters and a step-by-step protocol for successful purification.
Chromatographic Conditions
The selection of the stationary and mobile phases is crucial for achieving optimal separation. Based on available literature and general practices for pyrimidine (B1678525) derivatives, the following conditions are recommended.
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of pyrimidine derivatives.[1][2] For flash column chromatography, a particle size of 40-63 µm (230-400 mesh) is recommended for efficient separation.[3]
Mobile Phase (Eluent): The choice of eluent is critical and should be optimized using Thin-Layer Chromatography (TLC) prior to performing column chromatography.[2][4] A common approach is to start with a non-polar solvent system and gradually increase the polarity. Typical solvent systems include mixtures of hexane (B92381)/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol.[2] For effective separation, the target compound should have an Rf (retention factor) value of approximately 0.2-0.4 on the TLC plate in the chosen solvent system.[2]
Data Presentation
The following table summarizes representative data for the purification of a 4,6-dichloro-2-(propylthio)pyrimidine (B1432365) derivative, a closely related analogue to the target compound, as described in a patent for the synthesis of a Ticagrelor intermediate.
| Parameter | Value | Reference |
| Product | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | CN103787984A[5] |
| Purification Method | Column Chromatography (details not specified) | CN103787984A[5] |
| Yield | 87.5% | CN103787984A[5] |
| Appearance | Pale yellow oil | CN103787984A[5] |
Another study on a different derivative provides qualitative purification information.
| Parameter | Value | Reference |
| Product | 2-(allylthio)-N-benzyl-6-chloro-N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-nitropyrimidin-4-amine | Journal of Chemical and Pharmaceutical Research, 2015, 7(7):98-102[6] |
| Purification Method | Column Chromatography | Journal of Chemical and Pharmaceutical Research, 2015, 7(7):98-102[6] |
| Yield | Not explicitly stated for the chromatography step | Journal of Chemical and Pharmaceutical Research, 2015, 7(7):98-102[6] |
| Purity | Sufficient for subsequent reaction steps | Journal of Chemical and Pharmaceutical Research, 2015, 7(7):98-102[6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the purification of this compound derivatives by flash column chromatography.
Materials and Equipment
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Rotary evaporator
Protocol
Step 1: TLC Analysis and Mobile Phase Optimization
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under UV light.
-
Select the solvent system that provides an Rf value of 0.2-0.4 for the desired product and good separation from impurities.[2]
Step 2: Column Packing
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Allow the excess solvent to drain until the solvent level is just above the top of the silica bed.
Step 3: Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample layer.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully pipette the solution onto the top of the silica gel bed, minimizing disturbance of the surface.
-
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in separate test tubes or flasks.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of factors influencing the purification process.
Caption: Experimental workflow for column chromatography purification.
Caption: Factors influencing the success of purification.
References
Application Notes and Protocols: Regioselective Synthesis with Substituted Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of substituted dichloropyrimidines. The ability to selectively introduce substituents at either the C2 or C4 position of the pyrimidine (B1678525) core is of paramount importance in medicinal chemistry and drug discovery, as it allows for the systematic exploration of structure-activity relationships (SAR). Pyrimidine scaffolds are prevalent in a vast array of biologically active compounds, including anticancer, antiviral, and antibacterial agents.[1][2] This document outlines key regioselective transformations, including C-N (amination), C-C (Suzuki coupling), and C-S (thiolation) bond-forming reactions, with a focus on practical experimental procedures.
General Principles of Regioselectivity
The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][4] In general, for 2,4-dichloropyrimidines, the C4 position is intrinsically more reactive towards nucleophilic attack and oxidative addition of palladium catalysts than the C2 position.[2][3] This inherent reactivity preference typically leads to the formation of C4-substituted products. However, various strategies have been developed to override this natural inclination and achieve selective functionalization at the C2 position, a significant challenge in pyrimidine chemistry.[5][6] Factors influencing regioselectivity include the nature of the nucleophile, the catalyst and ligand system, reaction conditions (temperature, solvent, base), and the presence of substituents on the pyrimidine ring.[7]
Regioselective C-N Bond Formation (Amination)
The introduction of amino groups at specific positions of the pyrimidine ring is a common strategy in the synthesis of pharmacologically active molecules.[1]
C4-Selective Amination
In many instances, the reaction of 2,4-dichloropyrimidines with amines proceeds with a preference for substitution at the C4 position.[3][6] Both thermal SNAr and palladium-catalyzed reactions can favor the C4 isomer. For example, the amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines and aromatic amines has been shown to strongly favor the formation of the C4-substituted product.[3][8]
Table 1: C4-Regioselective Amination of 6-Aryl-2,4-dichloropyrimidines [3]
| Entry | Amine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C4:C2 Ratio |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | LiHMDS | Toluene (B28343) | 80 | 2 | 95 | >99:1 |
| 2 | N-Methylpiperazine | Pd₂(dba)₃ / Xantphos | LiHMDS | Toluene | 80 | 2 | 92 | >99:1 |
| 3 | Aniline | None | K₂CO₃ | Dioxane | 100 | 16 | 85 | >99:1 |
| 4 | 4-Fluoroaniline | None | K₂CO₃ | Dioxane | 100 | 16 | 88 | >99:1 |
Protocol 1: General Procedure for C4-Selective Palladium-Catalyzed Amination of 6-(4-Fluorophenyl)-2,4-dichloropyrimidine with Aliphatic Amines [3]
A solution of 6-(4-fluorophenyl)-2,4-dichloropyrimidine (1.0 equiv), the aliphatic amine (1.2 equiv), and LiHMDS (1.5 equiv) in toluene is prepared in a sealed tube. To this mixture, Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) are added. The reaction vessel is sealed and heated to 80 °C for 2 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired C4-amino-2-chloro-6-(4-fluorophenyl)pyrimidine.
C2-Selective Amination
Achieving C2-selectivity often requires specific strategies to overcome the inherent preference for C4-substitution. One approach involves the use of tertiary amine nucleophiles, which can lead to excellent C2 selectivity.[9] Another powerful method utilizes palladium catalysis with specific bulky ligands.[10] For challenging substrates, a multi-step approach involving the synthesis of 2-chloro-4-thiomethoxy intermediates can provide exclusive C2-amination.[1][10] The use of a 5-trimethylsilyl substituent on the 2,4-dichloropyrimidine (B19661) has also been reported as a key strategy to direct amination to the C2 position.[1][10]
Table 2: C2-Regioselective Amination of Substituted Dichloropyrimidines
| Entry | Pyrimidine Substrate | Amine | Catalyst/Reagent | Conditions | Yield (%) | C4:C2 Ratio | Reference |
| 1 | 2,4-dichloro-5-nitropyrimidine | N-methylmorpholine | N/A | CH₃CN, rt, 1h | 85 | 1:19 | [11] |
| 2 | 5-trimethylsilyl-2,4-dichloropyrimidine | Aryl amines | Pd catalyst | High temp | High | Highly C2-selective | [10] |
| 3 | 2,4-dichloro-5-cyanopyrimidine | Triethylamine | N/A | CH₃CN, rt, 30 min | 90 | 1:10 | [9] |
Protocol 2: General Procedure for C2-Selective Amination using a Tertiary Amine Nucleophile [9][11]
To a solution of the 5-substituted-2,4-dichloropyrimidine (1.0 equiv) in acetonitrile, the tertiary amine (2.0 equiv) is added at room temperature. The reaction is stirred for the specified time (typically 30 minutes to 1 hour) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried, filtered, and concentrated. The resulting product, which has undergone an in-situ N-dealkylation, can be purified by column chromatography.
Caption: Regioselective amination pathways for 2,4-dichloropyrimidines.
Regioselective C-C Bond Formation (Suzuki Coupling)
The Suzuki coupling reaction is a powerful tool for forming C-C bonds and is widely used to introduce aryl and heteroaryl moieties onto the pyrimidine core.
C4-Selective Suzuki Coupling
Consistent with the general reactivity trend, Suzuki couplings of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids typically occur selectively at the C4 position.[2] Microwave-assisted protocols have been developed to achieve this transformation efficiently with short reaction times and low catalyst loadings.[2]
Table 3: C4-Regioselective Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [2]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 88 |
| 3 | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 83 |
| 4 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 87 |
Protocol 3: General Procedure for C4-Selective Microwave-Assisted Suzuki Coupling [2]
In a microwave reactor vial, 2,4-dichloropyrimidine (1.0 equiv), the aryl or heteroaryl boronic acid (1.1 equiv), potassium carbonate (3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.5 mol%) are combined in a mixture of dioxane and water (e.g., 4:1 v/v). The vial is sealed and subjected to microwave irradiation at 120 °C for 15 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the 4-aryl-2-chloropyrimidine.
One-Pot Double Suzuki Coupling
Building upon the regioselectivity of the first coupling, a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed to synthesize diarylated pyrimidines.[4] This method allows for the sequential introduction of two different aryl groups.
Caption: Experimental workflow for C4-selective Suzuki coupling.
Regioselective C-S Bond Formation (Thiolation)
The introduction of sulfur-containing functional groups is also of significant interest in drug design.
C2-Selective Thiolation
While most cross-coupling reactions favor the C4 position, a notable exception is the C2-selective thiolation of 2,4-dichloropyrimidines. This challenging transformation can be achieved using palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[5][12] This method stands in stark contrast to the vast majority of previously reported cross-coupling reactions of 2,4-dihalopyrimidines.[5]
Table 4: C2-Regioselective Palladium-Catalyzed Thiolation of 2,4-Dichloropyrimidine [12]
| Entry | Thiol | Precatalyst | Base | Solvent | Temp (°C) | C2:C4 Ratio |
| 1 | 1-Hexanethiol | Pd-NHC complex | K₃PO₄ | Dioxane | 100 | >20:1 |
| 2 | Thiophenol | Pd-NHC complex | K₃PO₄ | Dioxane | 100 | >20:1 |
| 3 | 2-Methyl-2-propanethiol | Pd-NHC complex | K₃PO₄ | Dioxane | 100 | 1:4 (C4 selective) |
Note: The reaction is less selective with secondary thiols and favors the C4 product with tertiary thiols.[12]
Protocol 4: General Procedure for C2-Selective Palladium-Catalyzed Thiolation [12]
In a glovebox, an oven-dried vial is charged with the palladium-NHC precatalyst, potassium phosphate (B84403) (1.5 equiv), and 2,4-dichloropyrimidine (1.0 equiv). Dioxane is added, followed by the thiol (1.2 equiv). The vial is sealed and heated at 100 °C for the required reaction time. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the 2-thio-4-chloropyrimidine product.
Caption: Logical relationship for achieving regioselectivity.
Conclusion
The regioselective synthesis of substituted pyrimidines is a crucial aspect of modern medicinal chemistry. While the C4 position of 2,4-dichloropyrimidines is generally more reactive, a variety of robust protocols are available to direct substitution to either the C4 or the more challenging C2 position. The choice of nucleophile, catalyst system, and reaction conditions are key to controlling the regiochemical outcome. The methods and protocols presented in these application notes provide a valuable resource for researchers engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Displacement of Chloro Groups with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the displacement of chloro groups on aromatic and heteroaromatic rings with amines, a crucial transformation in medicinal chemistry and materials science. Two primary methodologies are covered: the modern, versatile Palladium-catalyzed Buchwald-Hartwig amination and the classical, yet powerful, Nucleophilic Aromatic Substitution (SNAr). This document offers detailed protocols, quantitative data for comparison, and visual diagrams of the underlying mechanisms and workflows.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds. It employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl or heteroaryl chloride with an amine. This method is particularly valuable for its broad substrate scope and tolerance of various functional groups.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene (B122035) with Morpholine[1]
This protocol details the cross-coupling of an aryl chloride with a secondary amine using a palladium catalyst and the XPhos ligand.
Materials:
-
4-Chlorotoluene
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-Butoxide (NaOt-Bu)
-
Toluene (B28343) (degassed)
-
Nitrogen gas
-
Water (deionized)
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene to the flask. The toluene can be degassed by bubbling with nitrogen gas for 30 minutes.[1]
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture in one portion.
-
Heat the resulting mixture to reflux and stir for 6 hours. The reaction progress can be monitored by Gas Chromatography (GC).[1]
-
After 6 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Separate the organic layer and wash it sequentially with 10 mL of water and 10 mL of brine.
-
Dry the organic layer over sodium sulfate (20 g) and then concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system to afford the desired N-arylated amine.
Quantitative Data: Buchwald-Hartwig Amination
| Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOt-Bu | Toluene | Reflux | 6 | 94 | [1] |
| Aryl Chlorides | Primary or Secondary Amines | Pd(0)-NHC complexes | KOH | Not specified | RT - 70 | Not specified | High | [2][3] |
| Aryl Chlorides | Secondary Amines | Pd on Charcoal / Biphenylphosphine ligand | Not specified | Not specified | 80-110 | Not specified | Good | [3] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution is a classical and powerful method for the displacement of chloro groups, particularly on electron-deficient aromatic and heteroaromatic systems. This reaction proceeds via an addition-elimination mechanism and does not require a metal catalyst. The presence of electron-withdrawing groups (e.g., nitro, cyano, carbonyl) ortho or para to the chloro group is crucial for activating the substrate towards nucleophilic attack.
Experimental Protocol: SNAr of an Activated Aryl Chloride with an Amine[1]
This protocol provides a general procedure for the reaction of an activated aryl chloride with an amine.
Materials:
-
Activated Aryl Halide (e.g., 1-chloro-2,4-dinitrobenzene)
-
Amine (e.g., aniline)
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Water (deionized)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the activated aryl halide and the amine (typically in the 5-50 mmol range).
-
Add 1.5 to 2 equivalents of potassium carbonate.
-
Add ethanol as the solvent. Other polar solvents like DMSO, DMF, or NMP can also be used.[4]
-
Heat the reaction mixture to reflux and stir for 8 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product is an aniline (B41778) derivative, it can often be precipitated by adjusting the pH of the solution.
-
Filter the precipitated product and wash with water.
-
If precipitation is not feasible, the product can be extracted into an organic solvent, washed with water, dried, and concentrated.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Microwave-Assisted SNAr Protocol
Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields in shorter reaction times.
Protocol Example: Amination of a Chloropurine Derivative [5]
-
Reactants : 6-chloropurine (B14466) derivative (1 eq), amine (1.1 eq), and diisopropylethylamine (DIPEA) (1.1 eq).
-
Solvent : Ethanol.
-
Conditions : The reaction mixture is sealed in a microwave tube and irradiated at 120 °C for 10 minutes using a microwave reactor (150 W).[5]
-
Work-up : The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.
Quantitative Data: Nucleophilic Aromatic Substitution (SNAr)
| Aryl Chloride | Amine | Base | Solvent | Method | Temp. (°C) | Time | Yield (%) | Reference |
| Activated Aryl Halide | Amine | K₂CO₃ | Ethanol | Conventional | Reflux | 8-24 h | Good | [1] |
| 4,5-dichloro-2-nitroaniline | Various primary and secondary amines | - | Solvent-free | Microwave | Not specified | 5-35 min | 55-93 | [3] |
| 6-chloropurine derivative | Various amines | DIPEA | Ethanol | Microwave | 120 | 10 min | 72-83 | [5] |
| 6-chloropurine derivative | Various amines | DIPEA | Butanol | Conventional | Not specified | 16 h | 58-75 | [5] |
Method Comparison: Buchwald-Hartwig vs. SNAr
The choice between Buchwald-Hartwig amination and SNAr depends on the substrate, the desired regioselectivity, and cost considerations.
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Requires a palladium catalyst and a ligand.[6] | Typically uncatalyzed.[6] |
| Substrate Scope | Broad; effective for both electron-rich and electron-poor aryl chlorides.[6] | Generally limited to electron-deficient aryl chlorides with activating groups (e.g., NO₂, CN) in the ortho or para positions.[6] |
| Regioselectivity | High, especially for substrates with multiple potential reaction sites.[6] | Can be lower, potentially leading to mixtures of isomers.[6] |
| Reaction Conditions | Often milder, with some reactions proceeding at room temperature.[6] | Can require elevated temperatures, although microwave assistance can shorten reaction times.[6] |
| Cost & Complexity | Higher cost due to the catalyst and ligand; can be more complex to set up.[6] | Lower cost and simpler experimental setup.[6] |
Visualizing the Mechanisms and Workflows
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
General Experimental Workflow
Caption: General workflow for amine displacement of chloro groups.
References
- 1. Aromatic Nucleophilic Substitution [fishersci.nl]
- 2. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines | Bentham Science [eurekaselect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity in the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
The most prevalent synthetic strategies commence with either thiobarbituric acid or diethyl malonate. A highly efficient route involves the methylation of thiobarbituric acid followed by chlorination of the resulting 4,6-dihydroxy-2-(methylthio)pyrimidine intermediate.[1] An alternative multi-step method starts with diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation, and finally chlorination.[2]
Q2: What is the most critical step for maximizing the overall yield?
The most critical step is the chlorination of the 4,6-dihydroxy-2-(methylthio)pyrimidine intermediate. The choice of chlorinating agent, catalyst, solvent, and reaction conditions at this stage significantly impacts the final yield and purity of the product.[3] Inefficient chlorination can lead to a mixture of mono- and di-chlorinated products, complicating purification and reducing the overall yield.
Q3: What are the typical yields for the synthesis of this compound?
Yields are highly dependent on the chosen chlorinating agent and protocol. Optimized processes can achieve high yields. For instance, synthesis from thiobarbituric acid can have an overall yield of 92%.[1] The chlorination step itself can yield from 40% to over 90%, depending on the reagents used.[2][3] Using thionyl chloride or triphosgene (B27547) often results in yields exceeding 90%.[3][4]
Synthesis Workflow Overview
The general and most common pathway involves a two-step conversion from a readily available starting material.
Caption: Common synthetic pathways to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the critical chlorination step.
Issue: Low Yield in the Chlorination Step
Q: My yield for converting 4,6-dihydroxy-2-(methylthio)pyrimidine to the dichloro product is poor. What are the potential causes and solutions?
A: Low yield in this step is a common problem that can often be traced to one of several factors: the choice of chlorinating agent, reaction conditions, or the presence of moisture.
1. Suboptimal Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common agent but can result in moderate to variable yields (40-80%) and involves hazardous workup procedures.[2][3] For higher and more consistent yields, consider using alternative agents.
Solution:
-
Thionyl Chloride (SOCl₂): This reagent can achieve yields of approximately 94%.[3]
-
Triphosgene: Presented as a safer alternative to phosgene (B1210022), triphosgene can deliver yields of 90-92% and is suitable for larger-scale production.[3][4]
-
Oxalyl Chloride: This is another effective chlorinating agent.[5]
2. Ineffective Catalysis: The chlorination reaction often requires a catalyst to proceed efficiently.
Solution:
-
Add a tertiary amine base as a catalyst. N,N-dimethylaniline or N,N-diethylaniline are commonly used to accelerate the reaction, particularly when using POCl₃ or triphosgene.[2][4][5] The molar ratio of the dihydroxy-pyrimidine to the catalyst is a critical parameter to optimize.
3. Improper Reaction Temperature and Time: The reaction may be incomplete if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures can lead to byproduct formation.
Solution:
-
When using POCl₃, the reaction is typically run at reflux (100-110°C).[2]
-
With triphosgene in a solvent like dichloroethane, refluxing for several hours (e.g., 6 hours) is recommended.[4]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the disappearance of the starting material before proceeding with the workup.[3]
4. Presence of Moisture: Chlorinating agents are highly reactive with water. Any moisture in the reactants, solvent, or glassware will consume the reagent and drastically lower the yield.
Solution:
-
Ensure all glassware is thoroughly oven-dried before use.
-
Use anhydrous solvents.
-
Protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).
Comparison of Common Chlorinating Agents
| Chlorinating Agent | Catalyst | Typical Yield | Advantages | Disadvantages & Safety Concerns |
| Phosphorus Oxychloride (POCl₃) | N,N-dimethylaniline | 40-80%[2][3] | Readily available | Highly corrosive; violent reaction with water during workup.[3] |
| Thionyl Chloride (SOCl₂) | N/A | ~94%[3] | High yield | Corrosive and toxic; releases HCl and SO₂ gas.[3] |
| Triphosgene | N,N-diethylaniline | 90-92%[4] | High yield; safer to handle than phosgene.[3] | Solid, but can release toxic phosgene upon decomposition.[3] |
| Oxalyl Chloride | N/A | High[5] | Effective | Reacts vigorously with water; toxic. |
Issue: Significant Impurity Formation
Q: I am observing major impurities in my final product after synthesis. What are the likely side products and how can they be minimized?
A: Impurities often arise from incomplete reactions or degradation during workup.
-
Mono-chlorinated Intermediate: The most common impurity is the mono-substituted product, 4-chloro-6-hydroxy-2-(methylthio)pyrimidine. This occurs when the chlorination is incomplete.
-
Solution: Increase the reaction time, temperature, or the molar equivalent of the chlorinating agent. Use TLC to confirm full conversion.[3]
-
-
Hydrolysis Products: The chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution. During aqueous workup, the dichloro product can hydrolyze back to the mono-chloro or dihydroxy starting material.
-
Solution: Perform the workup at low temperatures (e.g., pouring the reaction mixture into ice water).[3] Minimize the time the product is in contact with aqueous solutions. Extract the product promptly into a non-polar organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.[2][6]
-
Caption: Troubleshooting logic for low yield in the chlorination reaction.
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from a procedure for a structurally similar pyrimidine.[2]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine (0.1 mol).
-
Reagent Addition: Add excess phosphorus oxychloride (100 ml), which acts as both the reactant and solvent. Add N,N-dimethylaniline (5 ml) as a catalyst.[2]
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 6 hours.[2] Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After cooling to room temperature, carefully and slowly distill off the excess POCl₃ under reduced pressure.
-
Quenching: Slowly pour the cooled residue into a beaker containing ice water to hydrolyze any remaining POCl₃. This step is highly exothermic and must be done cautiously in a fume hood.
-
Extraction: Extract the aqueous mixture with ethyl acetate.[2]
-
Purification: Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product.[2]
Protocol 2: High-Yield Chlorination using Triphosgene
This protocol is based on a high-yield synthesis of 4,6-dichloro-2-methylpyrimidine, which is analogous to the target compound.[4]
-
Preparation: To a three-necked flask equipped with a reflux condenser and dropping funnel, add 4,6-dihydroxy-2-(methylthio)pyrimidine (0.08 mol), N,N-diethylaniline (0.2 mol), and dichloroethane (60 mL).[4]
-
Reagent Addition: Heat the mixture to reflux. Prepare a solution of triphosgene (0.2 mol) in dichloroethane (40 mL) and add it slowly to the refluxing mixture.[4]
-
Reaction: Maintain the reaction at reflux for 6 hours.[4]
-
Workup: After cooling, wash the reaction mixture successively with water (100 mL) and 4M HCl (100 mL), followed by another water wash (100 mL).[4]
-
Extraction and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.[4]
-
Recrystallization: Recrystallize the crude product from dichloroethane. Decolorizing with activated carbon may be used to obtain a light yellow solid product with a yield of approximately 92%.[4]
Safety Precautions:
-
All manipulations involving chlorinating agents like POCl₃, SOCl₂, and triphosgene must be performed in a well-ventilated fume hood.[3]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
The quenching of chlorination reactions is highly exothermic and can cause splashing of corrosive materials. Add the reaction mixture to ice water slowly and with caution.[3]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Managing Side Reactions in Nucleophilic Substitution of Dichloropyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the nucleophilic substitution of dichloropyrimidines.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common side reactions.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of C2 and C4 isomers) | 1. Inherent Reactivity: The C4 position of 2,4-dichloropyrimidine (B19661) is generally more reactive towards nucleophilic attack than the C2 position.[1][2][3][4] 2. Substituent Effects: Electron-donating groups (EDGs) at the C6 position can favor C2 substitution, while electron-withdrawing groups (EWGs) at the C5 position enhance C4 substitution.[3][5][6] 3. Nucleophile Type: Neutral nitrogen nucleophiles often lead to mixtures.[3] Tertiary amines can favor C2 substitution in the presence of a C5-EWG.[7][8][9] 4. Reaction Conditions: Solvent, temperature, and base can influence the isomeric ratio.[2][3] | 1. Optimize Reaction Conditions: Lowering the reaction temperature may improve selectivity.[3] Screen different solvents and bases. For example, using nBuOH/DIPEA can favor C4 substitution.[2] 2. Catalysis: Palladium catalysts can strongly favor C4-substitution in amination reactions.[3] 3. Substrate Modification: If feasible, introduce a C6-EDG to direct to C2 or a C5-EWG to enhance C4 selectivity.[3] 4. Nucleophile Choice: For C2 selectivity with a C5-EWG substrate, consider using a tertiary amine nucleophile.[7][8][9] |
| Di-substitution (Over-reaction) | 1. Reaction Time/Temperature: Prolonged reaction times or elevated temperatures can lead to the substitution of both chlorine atoms. 2. Stoichiometry: An excess of the nucleophile increases the likelihood of di-substitution. | 1. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it once the mono-substituted product is maximized.[1][10] 2. Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophile. 3. Temperature Control: Maintain the lowest effective temperature for the reaction. |
| Hydrolysis of Dichloropyrimidine | 1. Presence of Water: Trace amounts of water in the solvent or reagents can lead to the formation of hydroxypyrimidines.[11] 2. Basic Conditions: Strong basic conditions can promote hydrolysis. | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[10] 3. pH Control: If possible, use non-aqueous bases or control the pH to minimize hydrolysis. |
| Dimerization/Polymerization | 1. Highly Reactive Intermediates: The mono-substituted product can act as a nucleophile and react with the starting dichloropyrimidine. | 1. Slow Addition: Add the nucleophile dropwise to the dichloropyrimidine solution to maintain a low concentration of the nucleophile. 2. Dilution: Running the reaction at a lower concentration can disfavor bimolecular side reactions. |
| Low or No Conversion | 1. Insufficient Reactivity: The nucleophile may not be strong enough, or the dichloropyrimidine substrate may be deactivated.[3] 2. Inappropriate Conditions: The reaction temperature, solvent, or base may not be optimal.[3] | 1. Increase Reactivity: Use a stronger nucleophile or add an activating agent.[3] 2. Optimize Conditions: Systematically screen different solvents, bases, and reaction temperatures.[3] Microwave irradiation can sometimes be used to shorten reaction times.[12] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for managing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the chlorine atoms on a dichloropyrimidine ring?
Generally, for 2,4-dichloropyrimidines, the chlorine at the C4 position is more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[1][2][3][4] The reactivity order is typically C4 > C2 >> C5.[1][13] This is attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4 position.[1]
Q2: How can I influence the regioselectivity of the reaction to favor either C2 or C4 substitution?
Several factors can be manipulated to control the regioselectivity:
-
Substituents on the Pyrimidine Ring: An electron-donating group (e.g., OMe, NHMe) at the C6 position can reverse the usual selectivity and favor substitution at the C2 position.[5][6] Conversely, an electron-withdrawing group (e.g., CN, NO2) at the C5 position enhances the natural preference for C4 substitution.[3][7][9]
-
Nature of the Nucleophile: While many nucleophiles favor the C4 position, tertiary amines have been shown to exhibit excellent selectivity for the C2 position, particularly when an electron-withdrawing group is present at C5.[7][8][9]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the outcome.[2][3] For instance, acidic conditions (e.g., TFA/IPA) have been reported to facilitate C2 substitution.[2]
-
Catalysis: The use of palladium catalysts in cross-coupling reactions often strongly favors the C4-substituted product.[3][14]
Q3: I am observing significant hydrolysis of my dichloropyrimidine starting material. How can I prevent this?
Hydrolysis to hydroxypyrimidines is a common side reaction. To minimize this:
-
Work under anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents.
-
Use an inert atmosphere: Performing the reaction under nitrogen or argon will prevent atmospheric moisture from entering the reaction.[10]
-
Careful choice of base: If possible, use a non-nucleophilic, non-aqueous base. If an aqueous workup is necessary, it should be performed at low temperatures and for a minimal amount of time.
Q4: My reaction is producing a significant amount of di-substituted product. What are the best strategies to favor mono-substitution?
To favor mono-substitution:
-
Control the stoichiometry: Use only a slight excess of the nucleophile (typically 1.0 to 1.2 equivalents).
-
Monitor the reaction closely: Use techniques like TLC or HPLC to track the consumption of the starting material and the formation of the mono- and di-substituted products.[1][10] Quench the reaction once the desired mono-substituted product is at its maximum concentration.
-
Lower the reaction temperature: This will decrease the rate of the second substitution more significantly than the first in many cases.
-
Slow addition of the nucleophile: Adding the nucleophile slowly and in a controlled manner can help to maintain a low concentration of the nucleophile, thus disfavoring the second substitution.
Comparative Data on Reaction Conditions for Regioselectivity
| Dichloropyrimidine Substrate | Nucleophile | Conditions | C4:C2 Ratio | Reference |
| 2,4-Dichloropyrimidine | Primary alkyl amine | Et3N, THF, rt | 3:1 | [12] |
| 2,4-Dichloropyrimidine | N-(acetyl)-phenylenediamine | - | Exclusively C4 | [12] |
| 2,4-Dichloro-5-nitropyrimidine | Sterically unencumbered amines | - | 9:1 to 19:1 | [9] |
| 2,4-Dichloro-5-nitropyrimidine | Tertiary amines | - | Excellent C2 selectivity | [7][9] |
| 2,4-Dichloropyrimidine | N-phenylpiperazine | Microwave, non-polar solvent | C4 selective | [12] |
| 2,4-Dichloropyrimidine | N-phenylpiperazine | Microwave, polar solvent | C2 selective | [12] |
Note: The yields and ratios are highly dependent on the specific substrates and reaction conditions and should be considered as general guidelines.
Experimental Protocols
General Protocol for Regioselective Mono-amination of 2,4-Dichloropyrimidine
Objective: To achieve selective mono-substitution at the C4 position.
Materials:
-
2,4-Dichloropyrimidine
-
Amine nucleophile (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, inert atmosphere setup (N2 or Ar)
-
TLC plates, HPLC for reaction monitoring
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add DIPEA (1.5 eq.). Subsequently, add the amine nucleophile (1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes).[1][10]
-
Work-up: Once the starting material is consumed and the mono-substituted product is maximized, quench the reaction by pouring the mixture into ice-water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[10]
-
Characterization: Confirm the structure and purity of the product using NMR and Mass Spectrometry.[10]
Competing Reaction Pathways
Caption: Competing reaction pathways in nucleophilic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 12. studylib.net [studylib.net]
- 13. Page loading... [guidechem.com]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity in Suzuki coupling of 4,6-dichloro-2-(methylthio)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity or other issues in the Suzuki coupling of 4,6-dichloro-2-(methylthio)pyrimidine.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: Why is my reaction showing low or no conversion of the starting material?
Low or no conversion in a Suzuki coupling reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) may be inefficient.[1] Ensure your palladium source is reliable and consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.[1] Additionally, oxygen can deactivate the catalyst by oxidizing the Pd(0) species and any phosphine (B1218219) ligands.[1]
-
Poor Ligand Choice: Standard ligands like PPh₃ may not be effective for less reactive aryl chlorides.[2] More electron-rich and bulky phosphine ligands, such as XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands can significantly improve reactivity.[3]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. The base is required for the crucial transmetalation step.[4] A base that is not strong enough or has poor solubility in the reaction medium can stall the reaction. Similarly, the solvent affects the solubility of all components and the reaction temperature.
-
Low Reaction Temperature: Many Suzuki couplings require heating to proceed at an appreciable rate. If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the conversion.[1]
-
Reagent Quality: Ensure all reagents, including the boronic acid, base, and solvent, are pure and dry (if anhydrous conditions are required). Boronic acids can degrade over time, especially when exposed to air and moisture.[1]
Question 2: What are the common side products, and how can I minimize their formation?
The two most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture and solvent is crucial to minimize this side reaction. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also reduce homocoupling that occurs during the in-situ reduction of the catalyst.[1]
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. This side reaction can be prevalent with heteroaryl boronic acids and under harsh basic conditions.[1][5] Using fresh, high-purity boronic acids is recommended. If protodeboronation is a persistent issue, consider using more stable boronate esters, such as pinacol (B44631) esters.[1]
Question 3: My reaction is producing a complex mixture of products. What could be the cause?
A complex product mixture could be due to several factors, including decomposition of starting materials or products at high temperatures, or lack of regioselectivity if mono-substitution is desired. For this compound, reaction at both chlorine positions is possible.
To favor mono-substitution, you can try:
-
Using a stoichiometric amount (or a slight excess) of the boronic acid.
-
Lowering the reaction temperature.[6]
-
Reducing the reaction time.[6]
If starting material or product decomposition is suspected, reducing the reaction temperature and time is also recommended.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand for the Suzuki coupling of this compound?
A1: While traditional catalysts like Pd(PPh₃)₄ can be effective, especially with microwave irradiation, the coupling of less reactive aryl chlorides often requires more advanced catalytic systems.[7] For challenging substrates, bulky and electron-rich phosphine ligands like XPhos and SPhos, or N-heterocyclic carbene (NHC) ligands are often necessary to achieve high yields.[3] It is often beneficial to screen a few different catalyst/ligand combinations to find the optimal system for your specific substrates.
Q2: Which base should I use for this reaction?
A2: The choice of base is critical and depends on the specific substrates and solvent system. Common inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4] The solubility of the base is also important; for bases like K₂CO₃ and K₃PO₄, the addition of water to a solvent like dioxane or THF can improve their solubility and the reaction rate.
Q3: What is the recommended solvent for this Suzuki coupling?
A3: Aprotic polar solvents are commonly used for Suzuki coupling reactions. Mixtures of solvents like 1,4-dioxane/water or THF/water are frequently employed.[8] The aqueous component helps to dissolve the inorganic base. Anhydrous conditions with soluble organic bases can also be used. The optimal solvent system should be determined experimentally.
Q4: At what temperature should I run the reaction?
A4: The optimal temperature can vary significantly depending on the reactivity of the substrates and the catalyst system used. Many Suzuki couplings require heating, often in the range of 80-120 °C.[1][9] If the reaction is slow, a higher temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products.[1] Microwave irradiation can often accelerate the reaction and allow for lower overall reaction times.[7]
Q5: How can I ensure my reagents are of sufficient quality?
A5: Reagent quality is paramount for a successful Suzuki coupling.
-
Palladium Catalyst: Ensure the catalyst has not been deactivated by prolonged exposure to air.
-
Boronic Acid: Use fresh boronic acid or a recently purchased batch. Boronic acids can be sensitive to air and moisture.[1]
-
Solvents: Use anhydrous and degassed solvents. Oxygen can be detrimental to the catalyst.[1]
-
Base: Use a high-purity base.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Dichloropyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [5] |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | Good to Excellent | 2,4-dichloropyrimidine | [7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | - | KF | THF | 50 | Overnight | Moderate | Solid-supported chloropyrimidines | [10] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | - | - | 4-Chloro-6-ethyl-2-phenylpyrimidine | [6] |
MW = Microwave irradiation
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[4]
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2-3 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if applicable).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
Visualizations
Caption: A troubleshooting workflow for low reactivity in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Separation of Regioisomers in Pyrimidine Substitution Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of regioisomers in pyrimidine (B1678525) substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyrimidine regioisomers often difficult?
A1: The separation of regioisomers resulting from nucleophilic substitution reactions on 2,4-difunctionalized pyrimidines is generally challenging.[1] This is because the resulting 2-amino-4-chloro-pyrimidines and 4-amino-2-chloro-pyrimidines often have very similar polarities and physicochemical properties, causing them to co-elute in chromatographic methods and co-crystallize during recrystallization attempts.[2][3]
Q2: What are the primary methods for separating pyrimidine regioisomers?
A2: The most common and effective methods include High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), column chromatography, and recrystallization.[4][5][6] In some cases, preparative Thin-Layer Chromatography (TLC) and techniques involving pH adjustment or complexation with metal ions can also be effective.[2][3][7]
Q3: At what stage should I be concerned about regioisomer formation?
A3: Regioisomer formation is a key consideration during the synthesis planning stage. Nucleophilic substitution reactions on pyrimidines with leaving groups at both the 2- and 4-positions, such as 2,4-dichloropyrimidine, commonly yield mixtures of regioisomers.[1] The 4-position is typically more reactive, but mixtures are common.[1]
Q4: Can reaction conditions be optimized to favor the formation of one regioisomer?
A4: Yes, modifying reaction conditions can significantly influence regioselectivity. By carefully selecting the solvent and reaction temperature, it is possible to have the desired regioisomer precipitate directly from the reaction mixture, simplifying separation.[1]
Troubleshooting Guides
Issue 1: Regioisomers are indistinguishable on TLC plates.
When regioisomers show identical or very similar Rf values on a TLC plate, effective separation by column chromatography is unlikely without further method development.
Troubleshooting Steps:
-
Vary the Solvent System: Experiment with a wide range of solvent systems with different polarities and selectivities. For aromatic compounds, a toluene/ethyl acetate (B1210297) system can be effective.[2] For basic amine-containing pyrimidines, adding a small amount of a tertiary amine (like triethylamine) or treating the silica (B1680970) with ammonia (B1221849) or acetic acid can improve separation by reducing peak tailing.[3]
-
Utilize Buffered Mobile Phases: Since regioisomers can have slightly different pKa values, incorporating a buffer into the mobile phase for TLC can alter their ionization state and improve separation.[2][3]
-
Consider Preparative TLC: If a slight separation is observable, preparative TLC can be a viable option. Running the plate multiple times (development) can gradually increase the distance between the spots, allowing for physical separation.[3]
Issue 2: Regioisomers co-crystallize during purification.
Co-crystallization is a common problem when the regioisomers have similar crystal packing energies and solubilities.
Troubleshooting Steps:
-
Experiment with Different Solvents: Attempt recrystallization from a variety of solvents or solvent mixtures. One isomer may be less soluble or form a less soluble solvate in a particular solvent system.[3][8] A common technique is to dissolve the mixture in a hot polar solvent and then add a non-polar solvent until precipitation begins.[2]
-
Fractional Crystallization: This technique involves slowly cooling the solution to allow for the less soluble isomer to crystallize first. The process may need to be repeated multiple times to achieve high purity.
-
pH Adjustment: If the regioisomers have different pKa values, their salts (e.g., HCl salts) may have different solubilities. Attempting to crystallize the mixture from an acidic solution could selectively precipitate one isomer.[2]
Data Presentation: Chromatographic Conditions
The following tables summarize typical starting conditions for various chromatographic techniques used in the separation of pyrimidine derivatives.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition | Application Notes | Citation |
|---|---|---|---|
| Column Type | Reversed-Phase (e.g., C8, C18) | Separates compounds based on hydrophobicity. | [6] |
| Ion-Exchange | For separating charged pyrimidine metabolites. | [4] | |
| Mixed-Mode (e.g., Newcrom R1) | Combines reverse-phase with ion-pairing for enhanced selectivity. | [9] | |
| Mobile Phase | Acetonitrile/Water with acid (Formic or Phosphoric) | A common setup for RP-HPLC. Formic acid is MS-compatible. | [9] |
| Detector | UV | Commonly used for detecting aromatic pyrimidine rings. | [6] |
| | Mass Spectrometer (MS) | Provides mass information for identification and quantification. |[4] |
Table 2: Other Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase Example | Application Notes | Citation |
|---|---|---|---|---|
| GC/MS | Nonpolar capillary phase | - | Separation is based on differences in vapor pressure. | [10] |
| TLC | Silica Gel | Toluene / Ethyl Acetate | Effective for some aromatic compounds. | [2] |
| Capillary Electrophoresis | Fused-silica capillary | Borate buffer with β-cyclodextrin | Can separate purine (B94841) and pyrimidine bases; β-CD improves resolution. |[11] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis
This protocol outlines a general method for analyzing the purity of synthesized pyrimidine compounds and can be adapted for separating regioisomers.[6]
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the synthesized pyrimidine mixture.
-
Dissolve the sample in a suitable solvent (ideally the initial mobile phase composition) to a final concentration of approximately 1 mg/mL. Sonication can aid dissolution.[6]
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
-
HPLC Conditions (Starting Point):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the sample and analyze the resulting chromatogram. The area under each peak corresponds to the relative abundance of that component.
-
Optimize the gradient to achieve baseline separation of the regioisomer peaks.
-
Protocol 2: Single-Solvent Recrystallization
This is a fundamental technique for purifying solid compounds, including pyrimidine intermediates.[8]
-
Solvent Selection: Choose a solvent that dissolves the pyrimidine mixture well at high temperatures but poorly at room temperature or below.
-
Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it, creating a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Visualizations
Caption: General workflow for the separation of pyrimidine regioisomers.
Caption: Troubleshooting guide for failed TLC separation of regioisomers.
Caption: Decision tree for selecting a separation technique.
References
- 1. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. is.muni.cz [is.muni.cz]
optimizing reaction temperature for amination of 4,6-dichloro-2-(methylthio)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amination of 4,6-dichloro-2-(methylthio)pyrimidine. Our aim is to help you optimize your reaction conditions, with a particular focus on reaction temperature, to achieve the desired 4-amino-6-chloro-2-(methylthio)pyrimidine (B89464) product efficiently and with high selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the amination of this compound?
A1: In general, for nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines, the chlorine atom at the C4 position is more reactive than the one at the C6 position. This is due to the electronic properties of the pyrimidine (B1678525) ring, which make the C4 position more electrophilic. Therefore, the primary product expected is the C4-aminated isomer, 4-amino-6-chloro-2-(methylthio)pyrimidine. However, the formation of the C6-isomer and di-substituted products can occur, especially at higher temperatures or with prolonged reaction times.
Q2: How does reaction temperature typically affect the amination of this compound?
A2: Reaction temperature is a critical parameter that influences both the reaction rate and the product distribution.
-
Low Temperatures (e.g., 0-25°C): Reactions will be slower, potentially leading to incomplete conversion of the starting material. However, lower temperatures often favor higher selectivity for the mono-aminated C4 product over the di-substituted byproduct.
-
Moderate Temperatures (e.g., 25-80°C): An increase in temperature generally leads to a faster reaction rate. This range is often a good starting point for optimization, balancing reaction time with selectivity.
-
High Temperatures (e.g., >80°C): While high temperatures can drive the reaction to completion more quickly, they also increase the likelihood of side reactions, such as di-amination (substitution at both C4 and C6) and decomposition of starting materials or products. For some less reactive amines, higher temperatures may be necessary. For instance, reactions with certain amines on the analogous 4,6-dichloropyrimidine (B16783) have been performed at 140°C.[1]
Q3: What are the alternatives to traditional SNAr for the amination of this compound?
A3: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a powerful alternative to SNAr. These reactions often proceed under milder conditions, including lower temperatures, and can offer higher regioselectivity, typically favoring the C4 position. However, this method is more complex and costly due to the need for a palladium catalyst and a specialized ligand.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient Temperature: The reaction may be too slow at the current temperature. 2. Poor Amine Nucleophilicity: The amine used may not be reactive enough under the chosen conditions. 3. Inappropriate Solvent or Base: The chosen solvent may not be suitable, or the base may not be strong enough to facilitate the reaction. | 1. Gradually increase the reaction temperature in 10-20°C increments and monitor the progress by TLC or LC-MS. 2. Consider using a more nucleophilic amine or switching to a palladium-catalyzed method like the Buchwald-Hartwig amination. 3. Screen different solvents (e.g., DMF, DMSO, n-butanol, THF) and bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA, Et₃N). |
| Formation of Di-substituted Byproduct | 1. High Reaction Temperature: Elevated temperatures can promote the second substitution. 2. Excess Amine: Using a large excess of the amine nucleophile can drive the reaction towards di-substitution. 3. Prolonged Reaction Time: Leaving the reaction for too long after the mono-aminated product has formed can lead to the formation of the di-substituted product. | 1. Lower the reaction temperature. 2. Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the amine. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed and the desired product is at its maximum concentration. |
| Formation of Regioisomers (C4 vs. C6 substitution) | 1. Reaction Conditions Favoring C6-Substitution: While C4 is generally favored, certain conditions might lead to a mixture. 2. High Temperature: Higher temperatures can sometimes reduce regioselectivity. | 1. For challenging cases, consider a palladium-catalyzed approach, which often provides higher regioselectivity for the C4 position. 2. Optimize the reaction temperature; lower temperatures may improve selectivity. |
| Decomposition of Starting Material or Product | 1. Excessively High Temperature: The compounds may not be stable at the reaction temperature. 2. Incompatible Solvent or Base: The chosen conditions might be too harsh. | 1. Reduce the reaction temperature. 2. Screen for milder bases and alternative solvents. |
Optimizing Reaction Temperature: A Representative Study
| Entry | Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of 4-amino-6-chloro-2-(methylthio)pyrimidine (%) | Yield of Di-substituted Byproduct (%) |
| 1 | 25 (Room Temp.) | 24 | 45 | 40 | < 5 |
| 2 | 50 | 12 | 85 | 78 | 8 |
| 3 | 80 | 6 | >95 | 85 | 12 |
| 4 | 100 | 4 | >98 | 80 | 18 |
| 5 | 120 | 2 | >98 | 72 | 25 |
Note: The data in this table is representative and intended to guide experimental design. Actual results will vary depending on the specific amine, solvent, and base used.
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening of the SNAr Amination
-
Reaction Setup: In a series of oven-dried reaction vials, add this compound (1.0 equiv.), the desired amine (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add an anhydrous solvent (e.g., DMF, to a concentration of 0.1-0.5 M) to each vial.
-
Heating: Place each vial in a pre-heated heating block at the desired temperatures (e.g., 25°C, 50°C, 80°C, 100°C, 120°C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Work-up: Once the starting material is consumed or no further conversion is observed, cool the reaction mixtures to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and the ratio of products.
-
Purification: Purify the desired product by column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate the key processes involved in the amination of this compound.
Caption: Reaction pathway for the amination of this compound.
References
preventing byproduct formation in reactions with 4,6-dichloro-2-(methylthio)pyrimidine
Welcome to the technical support center for 4,6-dichloro-2-(methylthio)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The most prevalent byproducts arise from lack of regioselectivity and over-reaction with nucleophiles. These include:
-
Di-substituted pyrimidines: When the reaction with a nucleophile proceeds at both the C4 and C6 positions, leading to the formation of a 4,6-disubstituted-2-(methylthio)pyrimidine.
-
Mono-hydrolyzed pyrimidines: Partial hydrolysis of the starting material or product can occur if water is present in the reaction mixture, resulting in the replacement of one chlorine atom with a hydroxyl group to form 4-chloro-6-hydroxy-2-(methylthio)pyrimidine.
-
Di-hydrolyzed pyrimidines: Complete hydrolysis leads to the formation of 4,6-dihydroxy-2-(methylthio)pyrimidine.
-
Isomeric mono-substitution products: Depending on the reaction conditions, a mixture of 4-substituted and 6-substituted isomers can be formed, although the C4 and C6 positions are electronically equivalent in the starting material.
Q2: How can I control the regioselectivity to favor mono-substitution over di-substitution?
A2: Controlling regioselectivity is crucial for obtaining the desired mono-substituted product. Key strategies include:
-
Stoichiometry: Use of a slight excess (typically 1.0 to 1.1 equivalents) of the nucleophile is critical. A large excess will significantly increase the formation of the di-substituted byproduct.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity. Higher temperatures often provide enough energy to overcome the activation barrier for the second substitution.
-
Slow Addition: Adding the nucleophile or base dropwise over a period of time helps to maintain a low instantaneous concentration of the nucleophile, thereby favoring mono-substitution.
Q3: What is the role of the base in these reactions, and how does its choice affect byproduct formation?
A3: The base is typically used to deprotonate the nucleophile (e.g., an amine or alcohol) or to scavenge the HCl generated during the reaction. The choice of base is critical:
-
Weak Bases: For nucleophilic aromatic substitution (SNAr) with amines, weak inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often preferred. They are generally effective enough to drive the reaction forward without promoting side reactions.
-
Strong Bases: Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are used to fully deprotonate alcohols to form more reactive alkoxides. However, their high reactivity can lead to a higher propensity for di-substitution if not carefully controlled. For instance, in reactions with anilines and secondary aliphatic amines with the analogous 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), weak bases favor selective displacement of the chloride group.[1]
Q4: My reaction mixture shows the presence of hydrolysis products. How can I prevent this?
A4: Hydrolysis is a common issue and can be mitigated by:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the reaction.
-
Aprotic Solvents: Using aprotic solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) can reduce the likelihood of hydrolysis compared to protic solvents like ethanol (B145695) or water.
-
Proper Work-up: Quenching the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate can neutralize any generated acid and minimize hydrolysis during the extraction process.[2]
Troubleshooting Guides
Issue 1: Formation of Di-substituted Byproduct
| Possible Cause | Solution |
| Excess nucleophile used. | Carefully control the stoichiometry. Use no more than 1.1 equivalents of the nucleophile. |
| Reaction temperature is too high. | Lower the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary. Monitor the reaction progress by TLC or LC-MS. |
| High concentration of nucleophile. | Add the nucleophile or base dropwise to the solution of this compound. |
| Highly reactive nucleophile or base. | Consider using a less reactive nucleophile if possible, or a weaker base to moderate the reaction rate. |
Issue 2: Presence of Hydrolysis Byproducts
| Possible Cause | Solution |
| Presence of water in the reaction. | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Use of protic solvents. | Switch to an aprotic solvent like THF, DMF, or acetonitrile. |
| Acidic conditions during work-up. | Neutralize the reaction mixture with a mild aqueous base (e.g., sat. NaHCO₃ solution) before extraction. |
Issue 3: Low Yield of Desired Mono-substituted Product
| Possible Cause | Solution |
| Incomplete reaction. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature or reaction time may be necessary, but this should be balanced against the risk of byproduct formation. |
| Insufficiently reactive nucleophile. | If using a weak nucleophile, a stronger base may be required to facilitate the reaction. For example, using NaH to deprotonate an alcohol. |
| Poor choice of solvent. | The solvent should fully dissolve the reactants. Common choices include THF, DMF, ethanol, and acetonitrile. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselective Mono-substitution with Sodium Ethoxide
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethanol | Sodium Ethoxide (1.1 equiv) | Ethanol | ~20 | 2 | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [2] |
| Ethanol | Sodium Ethoxide | DMF | 70 | Overnight | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | Not specified | [2] |
Table 2: Chemoselectivity in Reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with Amines
| Nucleophile | Base | Predominant Reaction |
| Anilines, Secondary Aliphatic Amines | Weak Base | Selective displacement of the C4-Chloride |
| Primary Aliphatic Amines | Weak Base | Selective displacement of the C2-Sulfone |
| Deprotonated Anilines | Strong Base | Selective displacement of the C2-Sulfone |
Note: This data is for the analogous methylsulfonyl derivative, which provides insight into the reactivity.[1]
Experimental Protocols
Protocol 1: Regioselective Mono-substitution with an Alcohol (e.g., Ethanol)
This protocol is adapted from a procedure that achieved a high yield of the mono-substituted product.[2]
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of sodium ethoxide (1.1 equivalents in anhydrous ethanol) dropwise to a stirred solution of this compound (1.0 equivalent) in anhydrous ethanol at approximately 20 °C.
-
Reaction: Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous mixture with dichloromethane (B109758) (DCM).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Mono-amination with a Primary/Secondary Amine
-
Preparation: To a solution of this compound (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere, add a weak base such as NaHCO₃ or K₂CO₃ (2.0-3.0 equivalents).
-
Nucleophile Addition: Add the amine (1.0-1.1 equivalents) dropwise to the stirred suspension at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates completion.
-
Work-up: Filter off the inorganic base and concentrate the filtrate. Alternatively, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Visualizations
References
Technical Support Center: Monitoring Reactions of 4,6-dichloro-2-(methylthio)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-2-(methylthio)pyrimidine. The information is designed to assist in the effective use of Thin-Layer Chromatography (TLC) for reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What is a typical eluent system for TLC monitoring of reactions involving this compound?
A1: A common starting point for developing a TLC eluent system is a mixture of a non-polar solvent and a moderately polar solvent. Ethyl acetate (B1210297)/hexane or dichloromethane/hexane are excellent choices. The polarity of the system should be adjusted so that the starting material, this compound, has a relatively high Retention Factor (Rf) of approximately 0.7-0.8. This will allow for the clear visualization of more polar products, which will have lower Rf values.
Q2: How can I visualize the spots on my TLC plate?
A2: Pyrimidine derivatives are often UV-active due to their aromatic nature. The primary, non-destructive method for visualization is using a UV lamp at 254 nm, where compounds will appear as dark spots on a fluorescent green background.[1] For compounds that are not UV-active or for confirmation, various chemical stains can be used. These are destructive methods. Common stains include potassium permanganate (B83412) (visualizes oxidizable groups), p-anisaldehyde (reacts with many functional groups), and iodine vapor (provides general visualization of organic compounds).[1][2]
Q3: My TLC plate shows a single spot that has the same Rf as my starting material, even after several hours of reaction time. What could be the problem?
A3: If the Rf value of the spot from your reaction mixture is identical to that of the this compound starting material, it is likely that little to no reaction has occurred. Several factors could be responsible, including inactive reagents, incorrect reaction temperature, or an inappropriate solvent.[3] It is advisable to re-check the reaction setup and the quality of the reagents.
Q4: I see multiple spots on my TLC. How do I know which one is my desired product?
A4: In a typical nucleophilic substitution reaction on this compound, the product will be more polar than the starting material and thus will have a lower Rf value. If you are performing a sequential substitution, the mono-substituted product will have an intermediate Rf, and the di-substituted product will have the lowest Rf. To confirm the identity of the spots, you can use a co-spotting technique. This involves spotting the starting material, the reaction mixture, and a co-spot of both in separate lanes on the same TLC plate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking of spots | - The sample is too concentrated.- The compound is highly acidic or basic.- The compound is unstable on the silica (B1680970) gel plate. | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of acetic acid or triethylamine (B128534) to the eluent system to suppress the ionization of acidic or basic compounds, respectively.- Run a 2D TLC to check for decomposition. If the spot is not on the diagonal, the compound is unstable. Consider using a different stationary phase, such as alumina (B75360). |
| Spots are too high (Rf > 0.8) or too low (Rf < 0.2) | - The eluent system is too polar (high Rf) or not polar enough (low Rf). | - For high Rf values, decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).- For low Rf values, increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Spots are not separating (overlapping) | - The eluent system does not have the right selectivity for the compounds. | - Try a different eluent system with a solvent of a different class. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol.- Consider using a different stationary phase (e.g., alumina or reverse-phase silica). |
| No spots are visible under UV light | - The compounds are not UV-active.- The sample concentration is too low. | - Use a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde.[2]- Spot the sample multiple times in the same location, allowing the solvent to evaporate between applications, to increase the concentration on the plate. |
| Appearance of unexpected new spots | - A side reaction may be occurring.- The starting material or product may be degrading. | - Analyze the reaction conditions. For example, excess base or high temperatures can lead to side reactions or decomposition.[3]- Run control experiments to identify the source of the unexpected spots. |
Data Presentation
The Rf values of this compound and its derivatives are highly dependent on the eluent system used. As a general rule, the polarity of the compound increases with each substitution or oxidation, leading to a decrease in the Rf value.
| Compound | Structure | Expected Polarity | Expected Rf in Ethyl Acetate/Hexane (1:4) |
| This compound | Low | High (~0.8) | |
| 4-alkoxy-6-chloro-2-(methylthio)pyrimidine | Intermediate | Medium (~0.5) | |
| 4-amino-6-chloro-2-(methylthio)pyrimidine | Intermediate | Medium (~0.4) | |
| 4,6-diamino-2-(methylthio)pyrimidine | High | Low (~0.1) | |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | High | Low (~0.2) |
Note: These are estimated Rf values for illustrative purposes. Actual values may vary based on specific reaction conditions and TLC plates.
A literature example reports an Rf of 0.81 for 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) in a 60:40 n-hexane/DCM eluent system.[3]
Experimental Protocols
Protocol for TLC Monitoring of Nucleophilic Substitution with an Amine
This protocol describes a general procedure for monitoring the reaction of this compound with a primary or secondary amine.
1. Materials and Equipment:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent system (e.g., 20% ethyl acetate in hexane)
-
UV lamp (254 nm)
-
Visualization stain (e.g., potassium permanganate solution)
-
Reaction mixture
-
Starting material standard (a solution of this compound in a volatile solvent)
2. Procedure:
-
Preparation:
-
Pour the eluent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for at least 15 minutes.
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RXN).
-
-
Spotting:
-
Using a capillary tube, apply a small spot of the starting material standard to the "SM" lane on the baseline.
-
Dip a clean capillary tube into the reaction mixture and apply a spot to the "RXN" lane.
-
In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.
-
-
Development:
-
Carefully place the TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the eluent.
-
Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
-
Visualization and Analysis:
-
Place the dried plate under a UV lamp and observe the spots. Circle the spots with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the spots in the "RXN" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.
-
If necessary, further visualize the plate by dipping it into a potassium permanganate stain. New spots may appear, indicating the formation of non-UV-active byproducts.
-
Mandatory Visualization
References
Technical Support Center: Synthesis of Polysubstituted Pyrimidines
Welcome to the technical support center for the synthesis of polysubstituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction for dihydropyrimidine (B8664642) synthesis is giving a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a common issue. The primary causes often revolve around reaction conditions, catalyst efficiency, and the purity of your starting materials. Here are some troubleshooting steps:
-
Catalyst: If you are not using a catalyst, the addition of a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid can facilitate the final cyclization and dehydration steps.[1] If you are already using one, consider trying a different catalyst, such as sulfated zirconia, which may improve yields.[1]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Solvent: While ethanol (B145695) is commonly used, exploring other solvents or even solvent-free conditions has been shown to enhance yields for certain substrates.[1]
-
Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or urea (B33335) can inhibit the reaction. Ensure that all your starting materials are of high purity.[1]
Q2: I am observing the formation of multiple regioisomers during the nucleophilic substitution of a 2,4-dichloropyrimidine. How can I control the regioselectivity?
A2: Achieving regioselectivity in the substitution of dihalopyrimidines is a significant challenge, with the outcome influenced by a combination of electronic and steric factors, as well as reaction conditions. Generally, nucleophilic attack is favored at the C4 position due to its higher electrophilicity.[2][3]
-
Electronic Effects: The inherent electron deficiency of the pyrimidine (B1678525) ring makes the C2, C4, and C6 positions susceptible to nucleophilic attack. For 2,4-dichloropyrimidines, the C4 position is typically more reactive.[2]
-
Substituent Effects: The presence of an electron-donating group at the C6 position can reverse the usual C4-selectivity and favor substitution at the C2 position.[2] Conversely, an electron-withdrawing group at the C5 position tends to direct substitution to the C4 position.[2]
-
Nucleophile Choice: For C2-selectivity, consider using a tertiary amine nucleophile, which has been shown to favor this position.[2]
-
Catalyst Control: Recent studies have shown that specific palladium catalysts can override the inherent preference for C4 substitution and selectively promote C2-S coupling.[3]
Q3: Electrophilic substitution on the pyrimidine core is proving difficult. What are my options?
A3: Direct electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to its electron-deficient nature.[2] When it does occur, it is most likely to happen at the C5 position, which is the least electron-deficient.[2] To facilitate this, the pyrimidine ring often needs to be "activated" with electron-donating groups like amino or hydroxyl groups.[2]
If direct electrophilic substitution is not viable, consider alternative strategies:
-
Nucleophilic Aromatic Substitution (SNAr): This is a more general approach for functionalizing the electron-deficient pyrimidine ring.[4]
-
C-H Activation/Functionalization: This modern approach allows for the direct introduction of functional groups at specific C-H bonds, often guided by a directing group or controlled by the choice of a transition metal catalyst (e.g., Palladium, Rhodium).[2][5][6][7]
Q4: What are the main challenges associated with direct C-H functionalization of pyrimidines?
A4: Direct C-H functionalization is a powerful tool, but it comes with several challenges:[5]
-
Regioselectivity: Activating a specific C-H bond in the presence of others is a primary hurdle.[5] This can be controlled using directing groups or by carefully selecting the catalyst.[2] For instance, pyrimidine and pyridine (B92270) moieties can themselves act as directing groups in transition metal-catalyzed C-H activation.[2][6]
-
Chemoselectivity: Sensitive functional groups may require protection before carrying out the C-H activation.[5]
-
Reaction Conditions: High temperatures are often necessary to activate the inherently stable C-H bonds, which can sometimes lead to the decomposition of the starting materials.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Catalyst Inactivity | Ensure the use of a fresh, high-purity palladium catalyst. Consider using a different palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) or ligand.[8] For some reactions, a nickel catalyst might be a viable alternative.[8][9] | Improved catalytic activity and higher product yield. |
| Inappropriate Ligand | The choice of ligand is crucial. Screen different phosphine (B1218219) ligands (e.g., PPh₃, (o-tolyl)₃P) or N-heterocyclic carbene (NHC) ligands.[8] | Enhanced reaction rate and selectivity. |
| Incorrect Base | The base plays a critical role. Test a range of bases such as Cs₂CO₃, K₃PO₄, or an organic base. The choice of base can significantly impact the reaction outcome.[8] | Optimized reaction conditions leading to a better yield. |
| Poor Substrate Purity | Impurities in the pyrimidine halide or the organometallic reagent can poison the catalyst. Purify starting materials before use. | Consistent and reproducible reaction results. |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature and time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.[1] | Drive the reaction to completion and maximize the yield. |
Issue 2: Formation of Side Products in Pyrimidine Synthesis
| Observed Side Product | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Oxidized Pyrimidine | The dihydropyrimidine product is susceptible to oxidation, especially under harsh conditions or during workup.[10] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a milder workup procedure, avoiding strong oxidizing agents.[10] | Preservation of the dihydropyrimidine ring and a purer final product. |
| Hantzsch-type Byproducts | Impurities in the urea or the use of ammonium-based catalysts can lead to the formation of dihydropyridine (B1217469) impurities.[10] | Ensure the purity of the urea. Avoid ammonium-based catalysts if possible. If ammonia (B1221849) is necessary, carefully control the stoichiometry.[10] | Minimized formation of dihydropyridine impurities. |
| Self-Condensation of Reactants | Aldehydes, particularly aliphatic ones, can undergo self-condensation (aldol reaction).[10] | Optimize the order of addition of reactants. Consider using a milder catalyst or optimizing the catalyst loading.[10] | Reduced formation of the α,β-unsaturated byproduct and increased yield of the desired pyrimidine. |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidones (DHPMs).
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and urea or thiourea (B124793) (1.5 mmol) in a suitable solvent such as ethanol.[1]
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, sulfated zirconia).[1]
-
Reaction: Stir the mixture at the desired temperature (e.g., 60°C or reflux).[1]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, filter the solid and wash it with cold ethanol.[1] If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure DHPM.[1]
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation
This protocol outlines a general method for the direct arylation of pyrimidines.
-
Reaction Setup: To an oven-dried reaction vessel, add the pyrimidine substrate (1 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2 equiv.).[5]
-
Solvent and Degassing: Add a dry, degassed solvent (e.g., DMF, dioxane) under an inert atmosphere (nitrogen or argon).
-
Reaction: Heat the mixture to the required temperature (e.g., 80-120 °C) and stir for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[11]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[11]
Visualizations
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: Decision-making process for regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 7. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
purification strategies for removing unreacted 4,6-dichloro-2-(methylthio)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,6-dichloro-2-(methylthio)pyrimidine by effectively removing unreacted starting materials and byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Work-up | Incomplete reaction leaving significant unreacted starting material. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - Consider adjusting reaction time, temperature, or stoichiometry of reactants. |
| Inefficient removal of acidic byproducts (e.g., from chlorinating agents like POCl₃ or SOCl₂). | - During the work-up, thoroughly wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to neutralize and remove acidic impurities.[1] | |
| Presence of polar impurities. | - Perform a liquid-liquid extraction with an appropriate organic solvent and water to partition the desired product into the organic phase, leaving polar impurities in the aqueous phase.[2][3] | |
| Difficulty in Crystallization | Supersaturation of the solution or presence of impurities inhibiting crystal formation. | - Try adding a seed crystal of pure this compound to induce crystallization. - Cool the solution slowly to promote the formation of larger, purer crystals.[4] - If impurities are the issue, consider a preliminary purification step like column chromatography before crystallization.[5] |
| Oily product obtained instead of solid crystals. | - The product may have a low melting point or be impure. The melting point is reported to be in the range of 38-42 °C. - Ensure all high-boiling solvents have been removed under reduced pressure. - Attempt recrystallization from a different solvent system. Good solvents for recrystallization include dichloroethane and methanol (B129727).[4][5] | |
| Co-elution of Impurities during Column Chromatography | Similar polarity of the desired product and impurities. | - Optimize the mobile phase by trying different solvent systems with varying polarities. A gradient elution might be necessary to achieve better separation. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Product Loss During Extraction | Emulsion formation at the interface of aqueous and organic layers. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. - Filter the entire mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective methods are recrystallization and column chromatography. Recrystallization from solvents like dichloroethane or methanol is often used to obtain a crystalline solid.[4][5] For more challenging separations, column chromatography using silica gel is a reliable technique.[5]
Q2: How can I monitor the purity of my product during the purification process?
A2: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity at each step. By comparing the spots of your crude and purified product with a reference standard, you can assess the effectiveness of the purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[6]
Q3: What are the key safety precautions to take during the purification process?
A3: Always work in a well-ventilated fume hood, especially when handling chlorinated reagents and organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious during the quenching of reactions containing phosphorus oxychloride or thionyl chloride, as these reactions can be highly exothermic.
Q4: Can I use distillation to purify this compound?
A4: While distillation can be used to remove volatile impurities and excess reagents like thionyl chloride under reduced pressure, the boiling point of this compound is relatively high (135-136 °C at 14 mmHg). Therefore, distillation is not the primary method for its purification from less volatile impurities.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., dichloroethane or methanol).[4][5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool down slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound and related compounds, which can serve as a benchmark for expected outcomes after purification. Note that specific efficiency data for the removal of unreacted starting material is not extensively reported in the literature.
| Compound | Purification Method | Starting Material | Reported Yield | Reference |
| 4,6-dichloro-2-methylpyrimidine | Column Chromatography | 4,6-dihydroxy-2-methylpyrimidine | ~94% | [5] |
| 4,6-dichloro-2-methylpyrimidine | Recrystallization | 4,6-dihydroxy-2-methylpyrimidine | 90-92% | [4] |
| 4,6-dichloro-2-methylthio-5-nitropyrimidine | Extraction and Purification | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | 40-80% | [2] |
| 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | Evaporation and Recrystallization | This compound | 89% | [1] |
Purification Strategy Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 4,6-Dichloro-2-methylthio-5-phenylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Reactivity and Synthetic Utility of 4,6-dichloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products of 4,6-dichloro-2-(methylthio)pyrimidine, a versatile scaffold in medicinal chemistry. By objectively comparing its performance in various synthetic transformations with alternative methodologies and providing supporting experimental data, this document serves as a valuable resource for researchers engaged in the synthesis of novel pyrimidine-based compounds.
Performance Comparison of Synthetic Routes
The reactivity of the two chlorine atoms at the 4 and 6 positions of the pyrimidine (B1678525) ring, along with the potential for modification of the 2-(methylthio) group, allows for a diverse range of structural modifications. The efficiency of these transformations is highly dependent on the nature of the nucleophile and the reaction conditions.
| Target Compound Type | Reagent/Reaction Type | Solvent | Time (h) | Yield (%) | Reference |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Sodium Ethoxide | Ethanol (B145695) | 2 | 89 | [1] |
| 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | Sodium Hydride, Benzyl (B1604629) Alcohol | Not Specified | Not Specified | 86 | [2] |
| 4-Aryl-6-methoxy-2-(methylthio)pyrimidines | Arylboronic Acids (Suzuki-Miyaura Coupling) | Not Specified | Not Specified | Not Specified | [1] |
| 4-Amino-6-chloro-2-(methylthio)pyrimidine Derivatives | Amines | Not Specified | Not Specified | Not Specified | [1] |
| 4,6-Bis(dimethylamino)-2-(methylthio)pyrimidine | Dimethylamine | Not Specified | Not Specified | Not Specified | [3] |
| 4-Chloro-2-(methylthio)-6-phenoxypyrimidine | Sodium Phenoxide | Not Specified | Not Specified | Not Specified | [3] |
| 4-Chloro-2-(methylthio)-6-(phenylthio)pyrimidine | Sodium Thiophenoxide | Not Specified | Not Specified | Not Specified | [3] |
| 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile | Potassium Cyanide (following oxidation) | Acetonitrile (B52724) | Not Specified | 87 | [2] |
Reaction Pathways Overview
The following diagram illustrates the key reactive sites of this compound and the typical products obtained from nucleophilic substitution and oxidation reactions.
Experimental Protocols
Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine[1]
This procedure details the selective mono-substitution of a chlorine atom.
Methodology:
-
A solution of sodium ethoxide (1.1 equivalents) in ethanol is prepared.
-
To a stirred mixture of this compound (1.0 equivalent) in ethanol at approximately 20°C, the freshly prepared sodium ethoxide solution is added dropwise.
-
The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 2 hours).
-
Dichloromethane and a saturated aqueous solution of sodium bicarbonate are added to the reaction mixture for extraction.
-
The aqueous phase is further extracted with dichloromethane.
-
The combined organic phases are dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the product.
Synthesis of 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine[2]
This protocol describes the di-substitution of both chlorine atoms.
Methodology:
-
Sodium hydride is used to deprotonate benzyl alcohol to form the corresponding alkoxide.
-
This compound is then treated with the sodium benzyloxide.
-
The reaction proceeds to displace both chlorine atoms, yielding the dibenzyloxy product.
Oxidation and Subsequent Cyanation to 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile[2]
This two-step procedure illustrates the modification of the 2-(methylthio) group.
Methodology:
-
Oxidation: To a stirred mixture of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (1.0 equivalent) in dichloromethane, cooled in an ice bath, meta-chloroperbenzoic acid (m-CPBA) (2.0 equivalents) is added in one portion. The mixture is stirred at room temperature for 24 hours. The resulting sulfone is isolated by extraction.
-
Cyanation: The obtained 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine is treated with potassium cyanide in acetonitrile to displace the sulfone group and afford the pyrimidine-2-carbonitrile.
Alternative Synthetic Approaches to Substituted Pyrimidines
While direct functionalization of this compound is a common strategy, other methods exist for the de novo synthesis of substituted pyrimidines. These often involve the condensation of 1,3-dicarbonyl compounds with amidines (Pinner synthesis) or multicomponent reactions like the Biginelli reaction.[4][5] These methods can be advantageous when the desired substitution pattern is not readily accessible through nucleophilic substitution of a pre-functionalized pyrimidine core. A deconstruction-reconstruction strategy has also been reported, where a pyrimidine ring is cleaved and then re-formed with different substituents, offering another avenue for diversification.[6]
The choice of synthetic strategy ultimately depends on the target molecule's specific substitution pattern, the availability of starting materials, and the desired overall efficiency.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of a substituted pyrimidine derived from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 4,6-dichloro-2-(methylthio)pyrimidine vs. 2,4-dichloropyrimidine in Nucleophilic Aromatic Substitution
A comprehensive guide for researchers, scientists, and drug development professionals on the differential reactivity of two key pyrimidine (B1678525) scaffolds.
This guide provides an in-depth comparative analysis of the reactivity of 4,6-dichloro-2-(methylthio)pyrimidine and 2,4-dichloropyrimidine (B19661), with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced reactivity of these compounds is critical for the rational design and synthesis of novel therapeutics and functional materials. This document summarizes key reactivity principles, presents available quantitative data, and provides detailed experimental protocols to support research and development efforts.
Executive Summary
Both this compound and 2,4-dichloropyrimidine are important building blocks in medicinal chemistry, serving as precursors for a wide range of functionalized pyrimidine derivatives. Their reactivity in SNAr reactions is governed by the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of chloro substituents. The key differentiator in their reactivity lies in the position of the chlorine atoms and the electronic influence of the 2-substituent.
In general, for nucleophilic attack on the pyrimidine ring, the order of reactivity for the chloro-substituted positions is C4(6) > C2. This is attributed to the superior ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 or C6 position, which are para and ortho to the ring nitrogens, respectively.
Comparative Reactivity Insights
2,4-Dichloropyrimidine: This compound has been extensively studied, and it is well-established that the chlorine atom at the C4 position is significantly more labile to nucleophilic displacement than the chlorine at the C2 position. This pronounced regioselectivity is observed with a variety of nucleophiles, including amines and alkoxides. The greater electrophilicity of the C4 position is a consequence of more effective stabilization of the reaction intermediate by both ring nitrogen atoms.
This compound: In this symmetric molecule, the two chlorine atoms at the C4 and C6 positions are chemically equivalent. Nucleophilic attack will readily occur at either of these positions. The 2-methylthio group is generally considered to be electron-donating through resonance and weakly electron-withdrawing through induction. Its net effect on the reactivity of the C4 and C6 positions in comparison to the unsubstituted C2 position in 2,4-dichloropyrimidine is a key point of analysis. While direct head-to-head kinetic comparisons are sparse in the literature, the inherent high reactivity of the C4/C6 positions suggests that this compound is a highly reactive substrate for SNAr reactions.
Quantitative Data Summary
| Substrate | Nucleophile | Solvent | Temperature (°C) | Product Ratio (C4:C2) | Reference |
| 2,4-Dichloropyrimidine | R-2-(tetrahydrofuran-2-yl)-methylamine | THF | Room Temp | 3:1 | [1] |
| 2,4-Dichloropyrimidine | N-(acetyl)-phenylenediamine | - | - | Exclusive C4 substitution | [1] |
| 6-aryl-2,4-dichloropyrimidine | Dibutylamine (SNAr) | DMAc | 25 | 70:30 | [2] |
| 6-aryl-2,4-dichloropyrimidine | Aniline (SNAr) | BuOH | 125 | 70:30 | [3] |
Experimental Protocols
The following are detailed experimental protocols for conducting and analyzing nucleophilic aromatic substitution reactions on dichloropyrimidines.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
Objective: To determine the reactivity and product distribution of a dichloropyrimidine with an amine nucleophile.
Materials:
-
Dichloropyrimidine (e.g., 2,4-dichloropyrimidine or this compound) (1.0 mmol)
-
Amine nucleophile (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylacetamide (DMAc) (5 mL)
-
Round-bottom flask
-
Stir bar
-
Standard work-up and purification reagents and equipment (water, ethyl acetate (B1210297), brine, sodium sulfate, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a round-bottom flask containing a stir bar, add the dichloropyrimidine (1.0 mmol), the amine nucleophile (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add dimethylacetamide (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate and quantify the product isomers.
Protocol for Kinetic Analysis of SNAr Reactions
Objective: To determine the rate constants for the reaction of a dichloropyrimidine with a nucleophile.
Materials:
-
Dichloropyrimidine (e.g., 2,4-dichloropyrimidine or this compound)
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer or HPLC with a UV detector
-
Thermostatted cell holder
Procedure:
-
Prepare stock solutions of the dichloropyrimidine and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the reaction solvent and the stock solutions to the desired reaction temperature in a thermostatted water bath.
-
To initiate the reaction, mix the dichloropyrimidine and nucleophile solutions in a quartz cuvette (for UV-Vis) or a reaction vial (for HPLC quenching). A significant excess of the nucleophile should be used to ensure pseudo-first-order kinetics.
-
Monitor the reaction progress by recording the change in absorbance at a specific wavelength corresponding to the product formation or reactant consumption over time using a UV-Vis spectrophotometer. Alternatively, withdraw aliquots at specific time intervals, quench the reaction (e.g., by acidification), and analyze the composition by HPLC.
-
The pseudo-first-order rate constant (k_obs) can be obtained by fitting the kinetic data to the appropriate integrated rate law. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile in excess.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
The comparative reactivity of this compound and 2,4-dichloropyrimidine is a subject of significant interest in synthetic and medicinal chemistry. While both are activated towards nucleophilic aromatic substitution, the regioselectivity of 2,4-dichloropyrimidine is a key feature, with the C4 position being the primary site of reaction. In contrast, the equivalent C4 and C6 positions of this compound are both susceptible to nucleophilic attack. The electronic effect of the 2-methylthio group likely modulates the overall reactivity of the molecule. For the rational design of synthetic routes, a careful consideration of the substrate's electronic and steric properties, as well as the nature of the nucleophile and reaction conditions, is paramount. The provided experimental protocols offer a starting point for researchers to quantitatively assess the reactivity of these and other pyrimidine derivatives in their own laboratories.
References
- 1. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Activity of Novel Pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of novel pyrimidine derivatives, focusing on their anticancer and antimicrobial properties. The data presented is compiled from recent studies and aims to assist researchers in evaluating the potential of these compounds in drug discovery and development.
Anticancer Activity of Novel Pyrimidine Derivatives
Recent research has focused on the synthesis of new pyrimidine-based compounds with enhanced cytotoxicity against various cancer cell lines. These studies often compare the efficacy of novel derivatives to existing chemotherapy drugs or parent compounds.
Comparative Analysis of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of several novel pyrimidine derivatives against various cancer cell lines. These values are crucial indicators of a compound's potency in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | EC50 (µM) | Reference Compound | Reference IC50/EC50 (µM) | Source |
| Compound 7c | Not Specified | - | - | - | - | [1] |
| RDS 3442 (1a) | Glioblastoma, Triple-Negative Breast Cancer, Colon Adenocarcinoma | - | - | - | - | [2][3][4] |
| Compound 2a | Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma, Colon Cancer | - | 5-8 (48h) | RDS 3442 (Hit Compound) | 4-13 times less active | [2][3][4] |
| Compound 138 | MCF-7 (Breast) | 0.01 ± 0.0065 | - | Etoposide | Not Specified | [5] |
| A549 (Lung) | 0.04 ± 0.0072 | - | Etoposide | Not Specified | [5] | |
| PC3 (Prostate) | 0.08 ± 0.0084 | - | Etoposide | Not Specified | [5] | |
| DU-145 (Prostate) | 0.12 ± 0.078 | - | Etoposide | Not Specified | [5] | |
| Compound 1 | Human Hepatoma | 39 | - | - | - | [6] |
| Compound 4 | MCF-7 (Breast) | 0.57 | - | Staurosporine | 16.7 nM | [7] |
| HepG2 (Liver) | 1.13 | - | Staurosporine | Not Specified | [7] | |
| Compound 10 | MCF-7 (Breast) | - | - | Staurosporine | 16.7 nM | [7] |
| Compound 11 | MCF-7 (Breast) | 1.31 | - | Staurosporine | 16.7 nM | [7] |
| HepG2 (Liver) | 0.99 | - | Staurosporine | Not Specified | [7] | |
| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | - | - | - | [8] |
Experimental Protocols for Anticancer Activity Assessment
The evaluation of anticancer activity typically involves cell-based assays to determine the effect of the compounds on cell viability and proliferation.
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
PIM-1 Kinase Inhibition Assay: [7]
-
Assay Principle: The assay measures the ability of a compound to inhibit the activity of the PIM-1 kinase enzyme.
-
Procedure: The assay is typically performed in a multi-well plate format. The PIM-1 enzyme, a substrate peptide, and ATP are incubated with the test compounds.
-
Detection: The amount of phosphorylated substrate is quantified, often using a fluorescence-based method.
-
IC50 Determination: The IC50 value, representing the concentration of the compound required to inhibit 50% of the PIM-1 kinase activity, is determined.
Signaling Pathway: PIM-1 Kinase Inhibition
The following diagram illustrates the role of PIM-1 kinase in cell survival and proliferation and how its inhibition by novel pyrimidine derivatives can lead to apoptosis.
Caption: Inhibition of the PIM-1 signaling pathway by a novel pyrimidine derivative.
Antimicrobial Activity of Novel Pyrimidine Derivatives
Pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.
Comparative Analysis of Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for several novel pyrimidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) | Source |
| Compound 7c | Staphylococcus aureus 4220 | 2.4 µmol/L | Not Specified | Not Specified | [1] |
| Escherichia coli 1924 | 2.4 µmol/L | Not Specified | Not Specified | [1] | |
| Candida albicans 7535 | 2.4 µmol/L | Not Specified | Not Specified | [1] | |
| Compound S1 | Staphylococcus aureus | 16.26 | Amoxicillin, Ampicillin, Ciprofloxacin | Not Specified | [9] |
| Compound S7 | Bacillus subtilis | 17.34 | Amoxicillin, Ampicillin, Ciprofloxacin | Not Specified | [9] |
| Escherichia coli | 17.34 | Amoxicillin, Ampicillin, Ciprofloxacin | Not Specified | [9] | |
| Aspergillus niger | 17.34 | Not Specified | Not Specified | [9] | |
| Compound S11 | Aspergillus niger | 17.34 | Not Specified | Not Specified | [9] |
| Compound A5 | Xanthomonas oryzae pv. oryzae (Xoo) | 4.24 | Not Specified | Not Specified | [10] |
| Compound A31 | Xanthomonas oryzae pv. oryzae (Xoo) | 6.77 | Not Specified | Not Specified | [10] |
| Compound A33 | Xanthomonas oryzae pv. oryzae (Xoo) | 9.35 | Not Specified | Not Specified | [10] |
Experimental Protocols for Antimicrobial Activity Assessment
The antimicrobial efficacy of the synthesized compounds is commonly determined using the following methods.
Disk Diffusion Method:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar (B569324) Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disk Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Dilution Method for MIC Determination:
-
Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in test tubes or microtiter plates.
-
Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The tubes or plates are incubated under suitable conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.
Caption: General workflow for the development of novel pyrimidine derivatives.
Logical Comparison of Derivative Efficacy
The following diagram provides a logical comparison of the biological activities of different classes of pyrimidine derivatives based on the available data.
Caption: Comparative efficacy of different pyrimidine derivative classes.
References
- 1. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety | MDPI [mdpi.com]
structure-activity relationship (SAR) studies of 4,6-dichloro-2-(methylthio)pyrimidine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine (B1678525) analogs, with a focus on derivatives of 4,6-dichloro-2-(methylthio)pyrimidine and related scaffolds. The information is compiled from various studies investigating their potential as enzyme inhibitors, particularly in the context of anticancer and anti-inflammatory research. This document is intended to serve as a resource for researchers in medicinal chemistry and drug discovery by presenting available quantitative data, outlining experimental methodologies, and visualizing key concepts.
Comparative Analysis of Enzyme Inhibition
The following tables summarize the inhibitory activities of various pyrimidine derivatives against different enzymes. The data is extracted from studies investigating their potential as therapeutic agents.
Table 1: Inhibition of Glutathione (B108866) Reductase by 4-Amino-2,6-dichloropyrimidine (B161716) Analogs
A study investigating the inhibitory impact of pyrimidine derivatives on glutathione reductase (GR) provides key insights into the SAR of this class of compounds. The IC50 and Ki values for a series of 4-amino-2,6-dichloropyrimidine analogs were determined, highlighting the influence of substitutions on the pyrimidine ring.[1][2]
| Compound ID | Structure | IC50 (µM)[1][2] | Ki (µM)[1][2] | Inhibition Type[2] |
| a | Pyrimidine | 0.968 | 2.984 | Not specified |
| b | 4-amino-2-chloropyrimidine | 0.377 | 1.847 | Not specified |
| c | 4-amino-6-chloropyrimidine | 0.374 | 1.269 | Not specified |
| d | 4-amino-2,6-dichloropyrimidine | 0.390 | 0.979 | Noncompetitive |
Key Findings from SAR:
-
The presence of both amino and chloro groups on the pyrimidine ring appears to contribute to effective inhibition of the GR enzyme.[1][2]
-
4-amino-2,6-dichloropyrimidine (compound d) exhibited the most effective inhibition, suggesting that the dichloro substitution is favorable for activity against glutathione reductase.[1][2]
Table 2: Inhibition of Abl Kinase by Pyrido[2,3-d]pyrimidin-7-one Analogs
While not direct analogs of this compound, the SAR of pyrido[2,3-d]pyrimidin-7-ones as Abl kinase inhibitors provides valuable comparative data for understanding the broader SAR of pyrimidine-containing scaffolds.
| Compound ID | R1 (Position 3) | R2 (Position 4) | Abl IC50 (nM)[3] |
| 1 (PD166326) | -OH | -H | 2.8 ± 0.6 |
| 2 | -OH | -H | 2.6 ± 0.4 |
| 4 | -OCH3 | -H | 30 ± 10 |
| 5 | -NH2 | -H | 1.4 ± 0.1 |
| 8 | -H | -OH | 1.4 ± 0.1 |
| 9 | -H | -OCH3 | 15 ± 5 |
| 10 | -H | -F | 13 ± 3 |
| 11 | -H | -Cl | 20 ± 5 |
| 12 | -H | -CH3 | 8 ± 2 |
| 13 | -H | -NH2 | 1.4 ± 0.1 |
| 17 | -H | -SO2NH2 | 4 ± 1 |
Key Findings from SAR:
-
Polar substituents at the 3- and 4-positions of the 2-(phenylamino) moiety generally increased the potency of the compounds as Abl kinase inhibitors.[3]
-
Specifically, hydroxyl (-OH) and amino (-NH2) groups at these positions resulted in potent inhibitors.[3]
-
Hydrophobic substituents, such as methyl (-CH3) or halo groups (-F, -Cl), tended to decrease the inhibitory activity compared to the more polar analogs.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays cited in the context of evaluating pyrimidine-based inhibitors.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should typically not exceed 1%.
-
Reaction Setup: Add the test compound dilutions to the wells of the microplate.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete remaining ATP, followed by the addition of a second reagent to convert the generated ADP to ATP, which is then quantified via a luciferase-based reaction.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from the dose-response curve.
Glutathione Reductase (GR) Inhibition Assay
This protocol describes a method to assess the inhibitory effect of compounds on glutathione reductase activity.
Principle:
The activity of glutathione reductase is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ during the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH).
Materials:
-
Purified glutathione reductase
-
NADPH
-
GSSG
-
Test compounds (dissolved in a suitable solvent)
-
Assay buffer (e.g., phosphate (B84403) buffer with EDTA)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the glutathione reductase solution to the reaction mixture and incubate for a short period.
-
Reaction Initiation: Start the reaction by adding GSSG to the mixture.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADPH oxidation from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are calculated from the dose-response curves. To determine the inhibition type and Ki value, Lineweaver-Burk plots are constructed by measuring the enzyme activity at different substrate and inhibitor concentrations.[1][2]
Visualizing SAR and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key relationships and processes.
References
A Comparative Guide to the Efficacy of Catalysts for Suzuki Coupling with Dichloropyrimidines
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of substituted pyrimidines is a critical endeavor. The pyrimidine (B1678525) scaffold is a ubiquitous feature in a vast array of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds to functionalize these heterocyclic cores. However, the reactivity of dichloropyrimidines in these reactions is highly dependent on the choice of catalyst. This guide provides an objective comparison of various palladium-based catalytic systems for the Suzuki coupling of dichloropyrimidines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of dichloropyrimidines is governed by a multitude of factors, including the palladium precursor, the nature of the ancillary ligands, the base employed, the solvent system, and the reaction temperature. Below, we present a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems for the coupling of 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine (B16783) with various boronic acids.
Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst/Ligand | Boronic Acid | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane (B91453) | 100 | 24 h | 71 | [1] |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [1][2] |
| Pd(OAc)₂ / PPh₃ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 65 | [1] |
| Pd(dppf)Cl₂·CH₂Cl₂ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 70 | [2] |
| [Pd(IPr)(cinnamyl)Cl] | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | RT | 24 h | High (Selectivity Focus) | [3] |
| Pd(PPh₃)₄ | p-Methoxyphenylboronic acid | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 12 h | 84 (one-pot double coupling) | [4] |
| Pd(PPh₃)₄ | p-Fluorophenylboronic acid | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 12 h | 65 (one-pot double coupling) | [4] |
Suzuki Coupling of 4,6-Dichloropyrimidine
| Catalyst/Ligand | Boronic Acid | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | 60 | [5] |
| Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | 75 | [5] |
| Pd(PPh₃)₄ | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | 72 | [5] |
| Pd(OAc)₂ / PPh₃ | Arylboronic acids | K₃PO₄ | - | - | - | Reasonable Yields | |
| Pd(PPh₃)₂Cl₂ | Arylboronic acids | K₃PO₄ | - | - | - | Reasonable Yields |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of dichloropyrimidines with different palladium catalysts.
General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Pd(PPh₃)₄
This protocol is adapted from a study optimizing the reaction using microwave irradiation.[1][2]
-
Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with an inert gas (e.g., argon) for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Suzuki Coupling of 4,6-Dichloropyrimidine with Pd(PPh₃)₄
This protocol is based on the arylation of a substituted 4,6-dichloropyrimidine.[5][6]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add 6 mL of 1,4-dioxane and stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and 1.5 mL of distilled water.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.
-
Work-up: After cooling to room temperature, add ethyl acetate to the reaction mixture. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the residue by column chromatography.
General Procedure for C4-Selective Suzuki Coupling with a Pd/IPr Catalyst
This procedure is based on the use of a Pd/IPr catalytic system for selective couplings and is adaptable for dichloropyrimidines.[3]
-
Reaction Setup: In a glovebox, add the 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.55 mmol), and K₂CO₃ (1.0 mmol) to a vial.
-
Catalyst and Solvent Addition: Add the Pd/IPr catalyst (e.g., [Pd(IPr)(cinnamyl)Cl], 3 mol%) and 1,4-dioxane (1.0 mL).
-
Reaction Conditions: Seal the vial and stir the mixture at room temperature for 24 hours.
-
Work-up and Analysis: Quench the reaction with water and extract with an organic solvent. Analyze the crude product by GC-MS or ¹H NMR to determine the regioselectivity and yield.
-
Purification: Purify the product by column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: General experimental workflow for a palladium-catalyzed Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Validation of Analytical Methods for Pyrimidine-Based Compounds
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This is particularly critical for pyrimidine-based compounds, a class of molecules central to numerous therapeutic agents, from anticancer drugs to antivirals. This guide provides an objective comparison of common analytical techniques used for pyrimidine (B1678525) derivatives, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality (RP-HPLC), stands as a widely employed technique for the purity assessment and quantification of synthesized pyrimidine compounds. Its high resolution, sensitivity, and accuracy make it a powerful tool in drug discovery and quality control. For enhanced specificity and sensitivity, especially in complex biological matrices, HPLC is often coupled with mass spectrometry (LC-MS/MS). This combination has become the gold standard for analyzing pyrimidines and their metabolites. Gas chromatography-mass spectrometry (GC-MS) also presents a viable, high-sensitivity option for the determination of pyrimidine bases.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific pyrimidine compound, the sample matrix, and the intended purpose of the analysis. The following tables summarize key performance parameters for different methods applied to various pyrimidine derivatives, offering a comparative overview.
Table 1: HPLC Method Validation Parameters for Pyrimidine-Based Drugs
| Compound | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| BT10M | 50 - 150 | 98.97 - 99.83 | < 1.5 | 145.2 (as is) | 440.0 (as is) |
| Trifluridine | 0 - 36 | 100.28 | 0.174 (repeatability), 0.093 (intermediate) | 1.377 | 4.174 |
| Tipiracil | 0 - 39 | 100.28 | 0.709 (repeatability), 0.937 (intermediate) | 1.079 | 3.272 |
Table 2: LC-MS/MS Method Performance for Pyrimidine Compounds in Biological Matrices
| Analytical Method | Compound(s) | Matrix | Key Performance Characteristics |
| LC-MS/MS | 27 purine (B94841) and pyrimidine biomarkers | Urine | Allows for simultaneous and sensitive detection, distinguishing between pathological and normal samples. |
| LC-MS/MS | 9 nucleotides (including UMP, UDP, UTP) | Cells and Plasma | Lower LOQs than other methods, quantifies all nucleotides in a single injection in under 10 minutes. |
| LC-MS/MS | E7080 (lenvatinib) and metabolites | Plasma, Urine, Feces, Whole Blood | Quantifiable ranges from 0.25-500 ng/mL in whole blood and 1.00-500 ng/mL in urine. |
| GC-MS | Uracil, Thymine, Cytosine | Plasma and Tissues | Detection limits of 0.001 µg/mL for plasma and 0.001-0.005 µg/g for tissues. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation. Below are representative methodologies for the analysis of pyrimidine compounds using HPLC and LC-MS/MS.
Protocol 1: RP-HPLC Method for Purity Analysis of 5-Fluorouracil (5-FU)[11]
-
Chromatographic System: Shimadzu HPLC system with LC-10AT pump and SPD-10A UV/Vis detector.
-
Column: C-18 reversed-phase column (Phenomenex; Prodigy ODS3V, 250×4.6 mm, 5 µm).
-
Mobile Phase: 50mM KH₂PO₄ (pH 5.0).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of 5-FU is prepared in the mobile phase. Working standards are prepared by diluting the stock solution.
-
Forced Degradation (Specificity Testing):
-
Acidic: Reflux with 0.1 M HCl.
-
Alkaline: Reflux with 0.1 M NaOH.
-
Neutral: Reflux with water.
-
Protocol 2: LC-MS/MS Method for Gemcitabine (B846) Analysis in Plasma[11]
-
Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C8 column (150 mm × 3 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% acetic acid in water.
-
B: Acetonitrile.
-
A gradient elution is typically employed.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for gemcitabine and its internal standard.
-
-
Sample Preparation: Protein precipitation of plasma samples using a solvent like methanol (B129727) or acetonitrile, followed by centrifugation and injection of the supernatant.
Visualizing Analytical and Biological Processes
Diagrams are powerful tools for illustrating complex workflows and biological pathways, providing a clear and concise visual representation.
A Comparative Guide to the Synthesis of Aminopyrimidines: Evaluating Alternatives to 4,6-dichloro-2-(methylthio)pyrimidine
For researchers, scientists, and professionals in drug development, the synthesis of aminopyrimidines is a critical process, as this scaffold is a cornerstone in a vast array of therapeutic agents. The traditional reagent, 4,6-dichloro-2-(methylthio)pyrimidine, has long been a staple in this endeavor. However, the continuous pursuit of efficiency, milder reaction conditions, and diverse substitution patterns has led to the exploration of several alternative synthetic strategies. This guide provides an objective comparison of the performance of these alternative routes against the established method, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Routes
The following tables summarize quantitative data for the synthesis of aminopyrimidines using this compound and its alternatives. The data has been compiled from various studies to offer a comparative overview of reaction yields, conditions, and scope.
Table 1: Synthesis of Aminopyrimidines via Nucleophilic Aromatic Substitution (SNAr)
| Starting Material | Reagent/Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzylamine | NaH | DMF | 25 | 1 | 85 | [1] |
| This compound | Ethanolamine | Et3N | EtOH | Reflux | 4 | 78 | Fictional Example |
| 2-Amino-4,6-dichloropyrimidine | Various Amines | Et3N | Solvent-free | 80-90 | 3-6 | 78-85 | [2][3] |
| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Anilines | NaHCO3 | Acetonitrile | RT | 48 | 95 | [4] |
Table 2: Alternative Synthetic Routes to Aminopyrimidines
| Synthetic Method | Key Reactants | Conditions | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Guanidine Cyclization with β-Dicarbonyls | β-Ketoester, Guanidine HCl | K2CO3, Microwave, Solvent-free | 10-15 min | up to 91 | Rapid, high yielding, solvent-free option. | Limited substitution patterns on the pyrimidine (B1678525) ring. |
| Enaminone Condensation | Enaminone, Guanidine Salt | Basic or neutral, can be one-pot | 8 h | 70-95 | High yields, good functional group tolerance, diverse substitution. | Enaminone precursors may require separate synthesis. |
| Biginelli Reaction | Aldehyde, β-keto ester, Guanidine | Acid or base catalysis, can be microwave-assisted | 10 min - days | Moderate to Excellent | One-pot, simple procedure for dihydropyrimidines. | Requires subsequent oxidation for aromatic pyrimidines. |
| From Acylethynylpyrroles | Acylethynylpyrrole, Guanidine nitrate | KOH, DMSO | 4 h | up to 91 | Efficient for specific pyrrole-pyrimidine ensembles. | Limited to specific starting materials. |
Synthetic Pathways and Logical Relationships
The choice of synthetic route is often dictated by the desired substitution pattern on the aminopyrimidine core. The following diagrams illustrate the key transformations for the discussed methodologies.
Caption: Nucleophilic aromatic substitution on the starting material.
Caption: Synthesis from β-dicarbonyl compounds.
References
A Comparative Guide to the Synthetic Utility of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of therapeutic agents. The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of their substituents. Consequently, the development of efficient and versatile synthetic methodologies to access diverse substitution patterns is of paramount importance. This guide provides a comparative analysis of key synthetic routes to substituted pyrimidines, supported by experimental data, and details their biological significance with quantitative activity data.
I. Comparison of Key Synthetic Methodologies
The synthesis of substituted pyrimidines can be broadly categorized into classical condensation reactions and modern cross-coupling techniques. Each approach offers distinct advantages and is suited for accessing different structural motifs.
Biginelli and Related Condensation Reactions
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative, is a classic and widely used method for the synthesis of dihydropyrimidines. These can be subsequently oxidized to furnish fully aromatic pyrimidines. The choice of catalyst significantly impacts the reaction efficiency.
Table 1: Comparison of Catalysts for the Biginelli Reaction in the Synthesis of Dihydropyrimidines
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| NiCl₂·6H₂O | Solvent-free, 100°C, 30 min | 95 | [1] |
| CuCl₂·2H₂O | Solvent-free, 100°C, 60 min | 85 | [1] |
| CoCl₂·6H₂O | Solvent-free, 100°C, 90 min | 82 | [1] |
| p-Toluenesulfonic acid (TsOH) | Reflux in EtOH, 4h | 78 | [1] |
| Uncatalyzed | Reflux in EtOH, 18h | 45 | [2] |
Yields are for the model reaction of benzaldehyde, ethyl acetoacetate, and urea.
Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyrimidines, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H arylation is a prominent example, enabling the introduction of aryl groups at various positions of the pyrimidine ring.
Table 2: Comparison of Reaction Conditions for Palladium-Catalyzed C-H Arylation of 2-Aminopyrimidines
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 75 | [3] |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | 110 | 82 | [3] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 120 | 91 | [3] |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | t-Amyl alcohol | 110 | 88 | [3] |
Yields are for the C5-arylation of N-pivaloyl-2-aminopyrimidine with 4-bromotoluene.
II. Biological Activity of Substituted Pyrimidines
The strategic placement of substituents on the pyrimidine ring is crucial for modulating the pharmacological profile of the resulting compounds. This section provides a comparative overview of the anticancer and antimicrobial activities of various substituted pyrimidines, supported by quantitative data.
Anticancer Activity
Pyrimidine derivatives have been extensively investigated as anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines. The substitution pattern dictates the mechanism of action, which often involves the inhibition of protein kinases.
Table 3: Anticancer Activity (IC₅₀ in µM) of Representative Substituted Pyrimidines
| Compound | Substitution Pattern | HeLa (Cervical Cancer) | HT1080 (Fibrosarcoma) | Caco-2 (Colorectal Cancer) | A549 (Lung Cancer) | Reference |
| Pyrazolo[3,4-d]pyrimidine 1 | 4-(benzylidenehydrazinyl) | 74.8 | 96.25 | 76.92 | 148 | [4] |
| Pyrazolo[3,4-d]pyrimidine 2 | 4-(4-methoxybenzylidenehydrazinyl) | 17.50 | 43.75 | 73.08 | 68.75 | [4] |
| Indazol-pyrimidine 3 | 4-(4-fluorophenylamino) | >100 | >100 | >100 | >100 | [5] |
| Indazol-pyrimidine 4 | 4-(4-chlorophenylamino) | 2.958 | 3.304 | 10.350 | - | [5] |
| Thiazolo[4,5-d]pyrimidine 5 | 2-thioxo-7-chloro | - | - | - | - | [6] |
| Thiazolo[4,5-d]pyrimidine 6 | 2-thioxo-7-(4-methylphenylamino) | - | - | - | - | [6] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Substituted pyrimidines have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.
Table 4: Antimicrobial Activity (MIC in µg/mL) of Representative Substituted Pyrimidines
| Compound | Substitution Pattern | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | Reference |
| Pyrimidine-sulfonamide 1 | 4-(phenylamino)-N-(pyrimidin-2-yl)benzenesulfonamide | 12.5 | 25 | 50 | 100 | [7] |
| Pyrimidine-sulfonamide 2 | 4-(4-chlorophenylamino)-N-(pyrimidin-2-yl)benzenesulfonamide | 6.25 | 12.5 | 25 | 50 | [7] |
| Pyrrolopyrimidine 1 | 5-cyano-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine | 16 | 32 | 64 | 128 | [8] |
| Pyrrolopyrimidine 2 | 5-cyano-6-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine | 8 | 16 | 32 | 64 | [8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
III. Experimental Protocols
This section provides detailed methodologies for key synthetic transformations discussed in this guide.
General Procedure for the NiCl₂·6H₂O-Catalyzed Biginelli Reaction[1]
-
A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and NiCl₂·6H₂O (0.1 mmol) is placed in a round-bottom flask.
-
The reaction mixture is heated at 100°C with stirring for the appropriate time (typically 30-60 minutes).
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
Cold water is added to the reaction mixture, and the resulting solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol (B145695) to afford the pure dihydropyrimidine.
General Procedure for Palladium-Catalyzed C5-Arylation of 2-Aminopyrimidines[3]
-
To an oven-dried Schlenk tube are added N-pivaloyl-2-aminopyrimidine (1 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous 1,4-dioxane (5 mL) is added via syringe.
-
The reaction mixture is stirred at 120°C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to give the desired C5-arylated product.
IV. Visualizing Pathways and Workflows
Graphical representations of reaction mechanisms and experimental workflows can aid in understanding the complex relationships in synthetic and biological pathways.
Caption: General workflow from synthesis to biological evaluation.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4,6-Dichloro-2-(methylthio)pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of 4,6-Dichloro-2-(methylthio)pyrimidine, a corrosive and hazardous chemical compound.
Proper disposal of this compound is not merely a suggestion but a critical step in laboratory safety protocols. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Additionally, it has the potential to form combustible dust concentrations in the air.[2] Adherence to the disposal procedures outlined below will mitigate risks and ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, nitrile rubber gloves, chemical safety goggles, a face shield, and a P3 respirator for adequate respiratory protection.[3] All handling of this substance should be conducted within a chemical fume hood to avoid inhalation of dust or vapors.[4] An eyewash station and a safety shower should be readily accessible in the immediate work area.[5]
In the event of accidental contact, immediate action is crucial. For skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing.[1] For eye contact, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[1] If inhaled, move the individual to fresh air; if breathing is difficult, provide artificial respiration.[1] In all cases of exposure, seek immediate medical attention.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Melting Point | 38 - 42 °C / 100.4 - 107.6 °F[1][2] |
| Boiling Point | 135 - 136 °C / 275 - 276.8 °F @ 14 mmHg[2] |
| Flash Point | > 112 °C / > 233.6 °F[1][2] |
| Storage Class | 8A - Combustible corrosive hazardous materials[3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] The primary disposal method is incineration.
Experimental Protocol for Neutralization (for small spills):
While professional disposal is the required route for bulk quantities, minor spills can be managed in the laboratory by following a strict protocol. This procedure should only be performed by trained personnel equipped with full PPE in a certified chemical fume hood.
-
Containment: In case of a small spill, immediately cordon off the area.
-
Ventilation: Ensure the chemical fume hood is operating correctly to ventilate any dust or vapors.
-
Collection: Carefully sweep up the spilled solid material, avoiding dust formation, and place it into a designated, labeled, and sealed container for hazardous waste.[1][5]
-
Decontamination: Decontaminate the spill area with a suitable solvent (such as isopropanol (B130326) or ethanol), followed by a thorough wash with soap and water.
-
Waste Container: The container with the collected waste must be clearly labeled with the chemical name and hazard symbols.
-
Professional Disposal: The sealed container of this compound waste must be handed over to an approved waste disposal plant.[1][7] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 4,6-Dichloro-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 4,6-Dichloro-2-(methylthio)pyrimidine (CAS No. 6299-25-8). Adherence to these guidelines is critical to ensure personal safety and proper laboratory conduct.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is known to cause severe skin burns and eye damage.[1][2][3] The substance may also form combustible dust concentrations in the air.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Physical State | Powder Solid[1][2] |
| Appearance | Off-white[1][2] |
| Molecular Formula | C5H4Cl2N2S[2] |
| Molecular Weight | 195.07 g/mol |
| Melting Point/Range | 38 - 42 °C / 100.4 - 107.6 °F[1][2] |
| Boiling Point/Range | 135 - 136 °C / 275 - 276.8 °F @ 14 mmHg[1][2] |
| Flash Point | > 112 °C / > 233.6 °F[1][2] |
Operational and Safety Protocols
Engineering Controls
To minimize exposure, it is imperative to handle this compound in a well-ventilated area.
-
Ventilation: Use only outdoors or in a well-ventilated area.[1][2] Handling should be performed in a laboratory fume hood or with another appropriate form of local exhaust ventilation.
-
Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this chemical:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for certain situations.[3][4] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Impervious protective clothing and boots may be required.[3] Nitrile rubber gloves are recommended.[2] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5] |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the chemical's stability and prevent accidents.
-
Handling:
-
Storage:
Emergency and Disposal Procedures
First-Aid Measures
In case of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediate medical attention is required.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off immediately with soap and plenty of water. Immediate medical attention is required.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[1][2] |
Spill and Leak Procedures
In the event of a spill, adhere to the following cleanup protocol:
-
Ensure adequate ventilation.
-
Use personal protective equipment.
-
Sweep up and shovel the material into suitable, closed containers for disposal. [1][2]
-
Prevent the product from entering drains. [3]
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, and national regulations.
-
Chemical Disposal: The chemical should be disposed of at an approved waste disposal plant.[1] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Contaminated Packaging: Dispose of as unused product.[5]
Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
